Quinazolin-2-ylmethanamine hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
quinazolin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;/h1-4,6H,5,10H2;1H |
InChI Key |
QGZMZRLBBANQAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CN.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Quinazolin 2 Ylmethanamine Hcl and Its Analogues
Classical Approaches for Quinazoline (B50416) Core Synthesis
The foundational quinazoline structure can be assembled through several established methods. These classical strategies often serve as the initial step before further modifications to introduce the aminomethyl group at the C-2 position.
The Pinner reaction, traditionally used for synthesizing imidates from nitriles and alcohols, has been adapted for quinazoline synthesis. An intramolecular Pinner reaction, followed by a Dimroth rearrangement, is a key strategy. tandfonline.combit.edu.cnthieme-connect.de For instance, the condensation of aromatic o-aminonitriles with aromatic aldehydes, catalyzed by a Lewis acid like zinc chloride in refluxing dimethylformamide (DMF), can yield 1,2-dihydroquinazolin-4(3H)-ones. tandfonline.com This tandem intramolecular Pinner/Dimroth rearrangement provides a facile, one-pot synthesis of the quinazolinone core. tandfonline.com
Some research has also explored the use of 2,6-dicyanoaniline derivatives which react with ketones in the presence of a base like sodium hydroxide (B78521) to form multi-substituted quinazolinone derivatives through an intermolecular Pinner reaction followed by a Dimroth rearrangement. jlu.edu.cn
Anthranilic acid and its derivatives are versatile starting materials for quinazoline synthesis. bu.edu.eg A common method involves the condensation of anthranilic acid with formamide, known as the Niementowski reaction, which upon heating, eliminates water to form 4(3H)-quinazolinone. bu.edu.egekb.eg Microwave-assisted modifications of this reaction have been shown to improve yields and shorten reaction times. bu.edu.eg
Another approach involves the three-component condensation of anthranilic acid, orthoesters, and amines. ijprajournal.comresearchgate.net This method can be catalyzed by various agents, including Brønsted acidic ionic liquids or strontium chloride hexahydrate, and can often be performed under solvent-free conditions at room temperature, offering a green and efficient route to 2-substituted-4(3H)-quinazolinones. ijprajournal.comresearchgate.net The reaction mechanism is proposed to involve the formation of a benzoxazinone (B8607429) intermediate which is not isolated. ijprajournal.com
Furthermore, the reaction of anthranilic acid with urea (B33335) or amides under microwave irradiation using organic clay as a catalyst has been reported to produce quinazolin-4(3H)-one derivatives. ijarsct.co.in
| Starting Materials | Reagents/Catalysts | Product | Key Features |
| Aromatic o-aminonitriles, Aromatic aldehydes | ZnCl2, DMF | 1,2-Dihydroquinazolin-4(3H)-ones | One-pot, tandem intramolecular Pinner/Dimroth rearrangement tandfonline.com |
| 2,6-Dicyanoaniline derivatives, Ketones | NaOH | Multi-substituted quinazolinone derivatives | Intermolecular Pinner reaction followed by Dimroth rearrangement jlu.edu.cn |
| Anthranilic acid, Formamide | Heat or Microwave | 4(3H)-Quinazolinone | Niementowski reaction bu.edu.egekb.eg |
| Anthranilic acid, Orthoesters, Amines | Brønsted Acidic ionic liquid or SrCl2·6H2O | 2-Substituted-4(3H)-quinazolinones | Green, solvent-free conditions ijprajournal.comresearchgate.net |
| Anthranilic acid, Urea/Amides | Organic clay, Microwave | Quinazolin-4(3H)-one derivatives | Microwave-assisted synthesis ijarsct.co.in |
Cyclocondensation reactions provide a direct route to the quinazoline nucleus from various precursors. One such strategy involves the reaction of 2-(2-aminophenyl)benzimidazole with orthoesters under microwave irradiation to yield benzimidazo[1,2-c]quinazolines. frontiersin.org This method offers higher yields compared to classical heating. frontiersin.org
Another versatile approach is the three-component reaction of isatoic anhydride (B1165640), primary amines or ammonium (B1175870) acetate (B1210297), and aromatic aldehydes. This condensation can be promoted by various catalysts, including transition metals on multi-walled carbon nanotubes under sonication, to produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These can be subsequently oxidized to form the aromatic quinazolinone ring. mdpi.com
Furthermore, β-bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes can undergo cyclocondensation with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation to form dimethoxy-substituted benzo ijprajournal.comresearchgate.netimidazo[1,2-a]quinazolines. acs.org
| Starting Materials | Reagents/Catalysts | Product | Key Features |
| 2-(2-Aminophenyl)benzimidazole, Orthoesters | Microwave irradiation | Benzimidazo[1,2-c]quinazolines | Higher yields than classical heating frontiersin.org |
| Isatoic anhydride, Amines/Ammonium acetate, Aldehydes | Transition metals/MWCNTs, Sonication | 2,3-Dihydroquinazolin-4(1H)-ones | Subsequent oxidation yields quinazolinones researchgate.netmdpi.com |
| β-Bromo-α,β-unsaturated aldehydes, 4,7-Dimethoxy-1H-benzo[d]imidazole-2-amine | Microwave irradiation | Dimethoxy-substituted benzo ijprajournal.comresearchgate.netimidazo[1,2-a]quinazolines | Microwave-assisted cyclocondensation acs.org |
Direct Synthesis Pathways for Quinazolin-2-ylmethanamine (B12108213) HCl
Directly synthesizing Quinazolin-2-ylmethanamine HCl involves forming the quinazoline ring and introducing the aminomethyl group at the C-2 position in a more concerted fashion, often through one-pot procedures.
Achieving regioselective functionalization at the C-2 position of the quinazoline ring is a significant challenge, as the C-4 position is often more reactive in nucleophilic aromatic substitutions. nih.govbeilstein-journals.org However, specific strategies have been developed to direct substitution to the C-2 position.
One approach involves the use of 2-chloro-4-sulfonylquinazolines. Treatment with an azide (B81097) nucleophile can lead to a functional group swap, where the azide replaces the sulfonyl group at C-4, and the displaced sulfinate then replaces the chloride at C-2, a transformation influenced by the azide-tetrazole tautomeric equilibrium. nih.govbeilstein-journals.org This method has been demonstrated on the 6,7-dimethoxyquinazoline (B1622564) core. nih.gov
Another strategy for C-2 modification involves the use of 2-alkylamino N-H ketimines, which can be prepared from 2-alkylamino benzonitriles. An iron-catalyzed sp3 C-H oxidation and subsequent intramolecular C-N bond formation can then lead to C-2 alkylated or arylated quinazolines. nih.govorganic-chemistry.org
One-pot syntheses offer an efficient and streamlined approach to this compound and its analogues. A tandem multicomponent reaction has been developed for the synthesis of quinazolinones and related fused heterocycles. This involves a copper-catalyzed reductive amination via azidation, followed by reduction and oxidative amination of the C(sp3)-H bonds of N,N-dimethylacetamide in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net
Another one-pot method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones utilizes o-aminobenzoic acid and DMF derivatives, promoted by imidazole (B134444) hydrochloride as a Brønsted acid catalyst. nih.gov This multicomponent reaction proceeds through the transamidation of imidazole hydrochloride and does not require metal catalysts or external oxidants. nih.gov
Furthermore, a three-component, one-pot synthesis of substituted-1H-pyrido[2,1-b] quinazolines has been described using both conventional and microwave synthesis with triflic acid as a catalyst, showcasing the versatility of one-pot protocols in generating diverse quinazoline-based scaffolds. waocp.org
| Precursors | Reagents/Catalysts | Product | Key Features |
| 2-Chloro-4-sulfonylquinazolines | Azide nucleophile | C-2 substituted quinazolines | Functional group swap via azide-tetrazole equilibrium nih.govbeilstein-journals.org |
| 2-Alkylamino N-H ketimines | Iron catalyst, TBHP | C-2 alkylated/arylated quinazolines | sp3 C-H oxidation and intramolecular C-N bond formation nih.govorganic-chemistry.org |
| Aryl halides, Sodium azide, N,N-Dimethylacetamide | Copper catalyst, TBHP | Quinazolinones | Tandem reductive amination and oxidative amination researchgate.net |
| o-Aminobenzoic acid, DMF derivatives | Imidazole hydrochloride | 2,3-Disubstituted-4(3H)-quinazolinones | Metal-free, oxidant-free multicomponent reaction nih.gov |
| 2-Aminobenzamides, Aldehydes | Triflic acid | Substituted-1H-pyrido[2,1-b] quinazolines | Conventional or microwave synthesis waocp.org |
Derivatization Strategies for this compound Analogues
The pharmacological profile of quinazoline derivatives can be significantly modulated by introducing various substituents. nih.gov Derivatization strategies for this compound analogues focus on modifications at the quinazoline ring system and alterations of the exocyclic aminomethyl moiety.
Modifications at the Quinazoline Ring System (e.g., Substitution Patterns)
Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinazoline ring play a crucial role in determining biological activity. nih.govnih.gov Key positions for modification include C4, C6, and C8. nih.gov
Substitution at C4: The 4-position of the quinazoline ring is a common site for derivatization. For example, the introduction of an amine or substituted amine at this position can significantly influence the compound's properties. nih.gov The synthesis of 2,4-disubstituted quinazolines is often achieved by first preparing a 2-substituted-4(3H)-quinazolinone, followed by chlorination and subsequent reaction with an appropriate amine. semanticscholar.org
Substitution at C6 and C7: Modifications at the 6 and 7-positions of the quinazoline ring are also of great interest. For instance, the introduction of bis(2-methoxyethoxy) groups at these positions is a key feature in the synthesis of some tyrosine kinase inhibitors. google.com Nitration at the C6 position is a common electrophilic substitution reaction for 4(3H)-quinazolinones. nih.gov
Substitution at C8: The C8 position can also be functionalized, often influenced by directing groups at other positions on the ring. nih.gov
The following table highlights some common substitution patterns on the quinazoline ring and their synthetic approaches.
| Position(s) | Substituent Type | Synthetic Approach | Reference |
| 4 | Aryl amines/amides | Reaction of 4-chloroquinazolines with corresponding amines/amides | semanticscholar.org |
| 6, 7 | Methoxyethoxy groups | Multi-step synthesis starting from substituted anthranilic acids | google.com |
| 6 | Nitro group | Electrophilic nitration of 4(3H)-quinazolinones | nih.gov |
| 2, 4 | Disubstitution | Tandem reactions or multi-step synthesis involving quinazolinone intermediates | semanticscholar.org |
Alterations of the Exocyclic Aminomethyl Moiety
The aminomethyl group at the 2-position of the quinazoline ring is another key site for derivatization. Modifications to this moiety can impact the compound's interaction with biological targets.
Strategies for altering the exocyclic aminomethyl moiety include N-alkylation, N-arylation, and acylation to form various amides and related structures. For example, the synthesis of N-arylbenzo[h]quinazolin-2-amines has been achieved through Buchwald-Hartwig coupling of 2-aminobenzo[h]quinazoline with various aryl bromides. beilstein-journals.org This demonstrates a viable method for introducing aryl groups onto the exocyclic amine.
Furthermore, the aminomethyl group can be incorporated into larger heterocyclic systems. For example, reaction with thiophosgene (B130339) can yield an isothiocyanate derivative, which can then be reacted with various amines to produce thiourea (B124793) derivatives. mdpi.com
Multi-component Reactions Incorporating Quinazolin-2-ylmethanamine Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rug.nlnih.gov MCRs are particularly valuable for creating diverse libraries of compounds for drug discovery. rsc.org
Several MCRs have been developed for the synthesis of the quinazoline core and its derivatives. For instance, a three-component reaction of 2-aminobenzophenones, aromatic aldehydes, and a nitrogen source like urea under microwave conditions can yield 2,4-disubstituted-1,2-dihydroquinazolines. openmedicinalchemistryjournal.com Another example is the microwave-assisted MCR of enaminones, malononitrile, and aldehydes to produce fused heterocyclic systems including quinolinoquinazolines. openmedicinalchemistryjournal.com
The use of MCRs to directly incorporate the quinazolin-2-ylmethanamine scaffold or its precursors is an active area of research. These reactions offer a rapid and diversity-oriented approach to novel analogues. For example, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemistry, researchers are developing greener synthetic routes to quinazolines and their derivatives. ijnc.irijnc.ir These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ijnc.ir
Key principles of green chemistry applied to quinazoline synthesis include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. researchgate.netnih.gov
Solvent-Free Synthesis Methods
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. Mechanochemical methods, such as ball milling, are a prime example of solvent-free synthesis. beilstein-journals.org The synthesis of quinazolin-4(3H)-ones has been successfully demonstrated using a mechanochemical approach involving the reaction of 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX). beilstein-journals.org
Microwave-assisted solvent-free synthesis is another powerful green chemistry tool. researchgate.net The condensation of anthranilic acid derivatives with orthoesters and ammonium acetate under solvent-free microwave irradiation provides an expeditious route to 2-substituted-4(3H)-quinazolinones. researchgate.net These quinazolinones are key intermediates for the synthesis of a wide range of quinazoline derivatives, including those related to this compound.
The development of solvent-free methods represents a significant step towards more sustainable pharmaceutical manufacturing processes.
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis (MAOS) has become a transformative technique in chemical synthesis, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can lead to dramatic accelerations in reaction rates, increased product yields, and enhanced purity, often under solvent-free conditions. frontiersin.orgnih.gov These benefits—including reduced energy consumption and easier work-up procedures—position MAOS as a powerful tool for green chemistry and the efficient production of quinazoline derivatives. nih.govmdpi.com
The synthesis of the quinazoline core via microwave irradiation has been explored through various reaction pathways. A notable advantage is the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products. mdpi.com For instance, the Niementowski reaction, a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides, traditionally requires high temperatures and long reaction times. Under microwave irradiation, this reaction can be completed in minutes with high purity and operational simplicity. frontiersin.orgnih.gov
Researchers have successfully applied microwave heating to a variety of synthetic strategies for quinazoline and quinazolinone scaffolds:
Aza-Wittig Reaction : The reaction of N-imidoyliminophosphoranes with aldehydes under domestic microwave irradiation (300 W) for 3-4 minutes has yielded the desired quinazolines in good yields. frontiersin.orgnih.gov
Three-Component Reactions : A catalyst- and solvent-free synthesis of quinazoline derivatives has been achieved by reacting aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave conditions, affording yields between 70-91%. frontiersin.org
Cyclization Reactions : Microwave irradiation has been shown to facilitate the cyclization step in the formation of N-substituted quinazolinones from anthranilic acid and ethanolamine, enabling access to scaffolds that are difficult to obtain through conventional heating. vanderbilt.edu In some cases, water can be used as a green solvent, further enhancing the environmental friendliness of the process. rsc.org
The table below summarizes findings from various studies on the microwave-assisted synthesis of quinazoline derivatives, showcasing the improvements in reaction time and yield.
| Starting Materials | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzophenones, Aldehydes, NH₄OAc | Microwave, Solvent-free | Substituted Quinazolines | Minutes | 70-91 | frontiersin.org |
| N-imidoyliminophosphorane, Aldehydes | Domestic MWI (300 W) | Quinazolines | 3-4 min | Good | frontiersin.orgnih.gov |
| Anthranilic acid, Formamide | Microwave, Solvent-free | Quinazolinone derivatives | Short | High | nih.gov |
| Anthranilic acid, Ethanolamine | Microwave, DMF | N-substituted Quinazolinones | Optimized | Good | vanderbilt.edu |
| Isatoic anhydride, Aldehydes, Amines | Microwave, Iodine-catalyzed, Water | 2,3-disubstituted quinazolin-4(3H)-ones | 10-20 min | 66-97 | researchgate.net |
Flow Chemistry Applications for this compound Production
Flow chemistry, or continuous processing, has emerged as a powerful technology in the pharmaceutical and fine chemical industries, offering enhanced safety, scalability, and process control compared to traditional batch methods. amt.ukmt.com This approach involves pumping reactants through a network of tubes or microreactors, allowing for precise control over parameters like temperature, pressure, and residence time. mt.com These capabilities are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require conditions inaccessible in standard batch reactors. mt.comd-nb.info
The synthesis of functionalized quinazolines has been successfully adapted to continuous flow processes. A notable example is the production of a densely functionalized quinazoline organozinc intermediate, a key component for the KRAS G12C inhibitor divarasib (B10829276) (GDC-6036). acs.orgfigshare.comusp.org The initial batch process involved a cryogenic metalation that was difficult to scale due to the instability of the organomagnesium intermediate above -60 °C. acs.orgusp.org
Transitioning this process to a continuous flow system offered several advantages:
Precise Temperature Control : A reactor train combining a plug flow reactor (PFR) and a continuous stirred tank reactor (CSTR) allowed for precise temperature management during the Br-Mg exchange and subsequent Mg-Zn transmetalation. acs.org
Improved Safety and Scalability : The small volume of the flow reactor minimized the risks associated with the unstable intermediate, enabling a scalable and robust process. figshare.comusp.org
High Yield and Purity : The continuous process successfully translated from laboratory proof-of-concept to a multikilogram scale, delivering the organozinc reagent with excellent yield and >98 A% HPLC purity. acs.orgfigshare.com
Flow chemistry is also well-suited for a range of reactions used to build and functionalize heterocyclic systems like quinazolines, including hydrogenations, nitrations, and nucleophilic aromatic substitutions (SNAr). amt.ukvapourtec.com For instance, a continuous-flow SNAr reaction between 2-chloroquinazoline (B1345744) and benzylamine (B48309) has been demonstrated. chim.it The ability to rapidly screen and optimize reaction conditions makes flow chemistry a valuable tool for creating libraries of compounds for drug discovery. d-nb.info
| Reaction Type | Process | Key Advantages | Outcome | Reference |
| Synthesis of Quinazoline Organozinc Reagent | Batch | Traditional method | Unstable intermediate, scalability issues | acs.orgusp.org |
| Synthesis of Quinazoline Organozinc Reagent | Flow (PFR/CSTR) | Precise temperature/residence time control, handled precipitates, improved safety and scalability | >98 A% purity, successful multikilogram scale-up | acs.orgfigshare.com |
| Nucleophilic Aromatic Substitution (SNAr) | Flow | Enhanced reaction control, scalability | Efficient synthesis of 2-substituted quinazolines | chim.it |
| Photoredox Csp3–Csp2 Coupling | Flow | Rapid generation of analogues for structure-activity relationship (SAR) studies | Rapidly generated a series of alkyl-substituted quinazolines | d-nb.info |
Biocatalysis in Quinazoline Derivative Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and milder reaction conditions compared to traditional chemical methods. vapourtec.com This approach aligns with the principles of green chemistry by being more environmentally friendly. vapourtec.com While the direct enzymatic synthesis of the core quinazoline ring is less common, biocatalysis plays a crucial role in the synthesis and functionalization of precursors and derivatives, as well as in their characterization.
One key application is the use of enzymes for the asymmetric reduction of prochiral ketones to form chiral secondary alcohols, which can be important intermediates in the synthesis of complex molecules. Immobilized ketoreductase enzymes have been used in packed-bed flow reactors for this purpose, demonstrating the synergy between biocatalysis and flow chemistry. d-nb.info
Furthermore, enzymes are central to understanding the biological activity of quinazoline derivatives. For example, extensive research has been conducted on quinazoline-based compounds as inhibitors of specific enzymes.
Cytochrome P450 (CYP) Isozymes : Quinazoline-based molecules have been designed, synthesized, and characterized as inhibitors of CYP1A2, an enzyme involved in the bioactivation of procarcinogens. nih.gov Computational screening combined with enzymatic assays led to the discovery of potent and novel inhibitors. nih.gov
Carbonic Anhydrase (CA) Isoforms : Quinazoline derivatives incorporating a benzenesulfonamide (B165840) moiety have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. researchgate.net Several compounds showed significant and selective inhibition of tumor-associated isoforms hCA IX and hCA XII. researchgate.net
These studies highlight the dual role of enzymes in the context of quinazoline chemistry: as tools for selective synthesis and as targets for therapeutic intervention.
| Enzyme/System | Application | Substrate/Target | Key Finding | Reference |
| Cytochrome P450 1A2 (CYP1A2) | Enzymatic Inhibition Assay | Quinazoline-based candidates | Discovery of novel and potent quinazoline-based CYP1A2 inhibitors. | nih.gov |
| Human Carbonic Anhydrase (hCA) | Enzymatic Inhibition Assay | Quinazolines with benzenesulfonamide | Compounds showed marked inhibition of hCA IX and hCA XII isoforms, with significant selectivity over hCA I & II. | researchgate.net |
| Ketoreductase (immobilized) | Asymmetric Reduction (in Flow Reactor) | Pro-chiral ketones | Efficient synthesis of chiral secondary alcohols, useful as intermediates. | d-nb.info |
Advanced Structural Elucidation and Spectroscopic Characterization of Quinazolin 2 Ylmethanamine Hcl and Its Research Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the chemical environment of each atom and their connectivity can be mapped out in detail. For Quinazolin-2-ylmethanamine (B12108213) HCl, these techniques provide a definitive fingerprint of its chemical architecture.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of a quinazoline (B50416) derivative provides crucial information about the electronic environment of the protons. In a typical analysis, the aromatic protons of the quinazoline ring system resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.
For a compound analogous to Quinazolin-2-ylmethanamine, the protons on the benzene (B151609) portion of the quinazoline ring (H-5, H-6, H-7, and H-8) would exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The proton at position 4 (H-4) of the pyrimidine (B1678525) ring is typically observed as a singlet and is often the most downfield signal of the ring system due to the influence of the two adjacent nitrogen atoms. The methylene (B1212753) protons (-CH₂-) of the methanamine group would appear as a singlet further upfield, typically in the range of δ 4.0-5.0 ppm, with its exact chemical shift influenced by the protonation state of the amine. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for Quinazolin-2-ylmethanamine HCl
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | ~9.5 | s |
| H-5/H-8 | ~8.0-8.2 | d |
| H-6/H-7 | ~7.7-7.9 | m |
| -CH₂- | ~4.5 | s |
Note: These are predicted values based on known quinazoline derivatives and may vary slightly in experimental conditions.
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The quaternary carbons of the quinazoline ring, particularly C-2 and C-4, are typically observed at the downfield end of the spectrum. The carbons of the benzene ring will appear in the aromatic region (δ 120-150 ppm). The methylene carbon of the methanamine group would be found in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~160 |
| C-4 | ~155 |
| C-4a | ~150 |
| C-8a | ~140 |
| C-5/C-8 | ~128-135 |
| C-6/C-7 | ~125-130 |
Note: These are predicted values based on known quinazoline derivatives and may vary slightly in experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the quinazoline ring, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequential arrangement on the benzene ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signals for each protonated carbon by identifying the one-bond correlation between them. For instance, the methylene protons would show a cross-peak with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying connections to quaternary carbons. For example, the methylene protons (-CH₂-) would be expected to show a correlation to the C-2 carbon of the quinazoline ring, confirming the attachment of the methanamine group at this position. Similarly, the aromatic protons would show correlations to various carbons within the quinazoline ring system, allowing for the complete and unambiguous assignment of the carbon skeleton.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule would be expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. For Quinazolin-2-ylmethanamine (C₉H₉N₃), the expected monoisotopic mass is 159.08 g/mol . Therefore, the ESI-MS spectrum would show a prominent peak at an m/z (mass-to-charge ratio) of 160.09. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for quinazoline derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system chemicalbook.comnih.gov.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of an ion. For the [M+H]⁺ ion of Quinazolin-2-ylmethanamine, HRMS would be used to confirm its molecular formula (C₉H₁₀N₃⁺ for the protonated species). The calculated exact mass for this ion would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other possible formulas with the same nominal mass. This technique is crucial for confirming the identity of novel compounds and for the analysis of unknown samples nih.gov.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for elucidating the structure of molecules by fragmenting ions and analyzing the resulting products. nationalmaglab.org In the analysis of this compound, MS/MS, often utilizing collision-induced dissociation (CID), is instrumental in confirming its molecular structure. wikipedia.org
During MS/MS analysis, the protonated molecule [M+H]⁺ of quinazolin-2-ylmethanamine is selected as the precursor ion. This ion is then subjected to collisions with an inert gas, causing it to fragment. wikipedia.org The fragmentation patterns are largely dictated by the molecule's structure. soton.ac.uk A primary fragmentation pathway for protonated quinazolin-2-ylmethanamine likely involves the loss of ammonia (B1221849) (NH₃) from the aminomethyl group. Another significant fragmentation would be the cleavage of the bond between the methylene group and the quinazoline ring, leading to the formation of a stable quinazoline cation. The quinazoline ring itself can also undergo fragmentation, producing characteristic product ions that aid in structural confirmation. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate the stabilities of the protonated molecule and its product ions to better predict the MS/MS data. soton.ac.uk
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 160.08 | 143.05 | NH₃ | 2-methylquinazoline cation |
| 160.08 | 130.06 | CH₂NH₂ | Quinazoline cation |
| 160.08 | 103.04 | C₂H₄N₂ | Benzene-derived cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for characterizing this compound. IR spectroscopy identifies functional groups, while UV-Vis spectroscopy provides information on electronic transitions. africaresearchconnects.com
The IR spectrum of this compound would display characteristic absorption bands. Quinazolines typically show strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which originate from aromatic ring vibrations. nih.gov Other notable absorptions include those for N-H stretching of the amine salt, aromatic C-H stretching, and C-N stretching. orientjchem.org
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (amine salt) | 3200-2800 | Stretch |
| C-H (aromatic) | 3100-3000 | Stretch |
| C=N | 1620-1580 | Stretch |
| C=C (aromatic) | 1600-1450 | Stretch |
| C-N | 1350-1250 | Stretch |
The UV-Vis absorption spectrum of quinazoline derivatives in a solvent like acetonitrile (B52724) typically shows two main bands. researchgate.net The band at shorter wavelengths (around 240–300 nm) is attributed to the π → π* transition in the aromatic ring, while the band at longer wavelengths (around 310–425 nm) is due to the n → π* transition. researchgate.net The electronic properties, including absorption wavelengths and excitation energies, can be further studied using computational methods like DFT and Hartree-Fock (HF). asianpubs.org
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bdpsjournal.org An analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation. mdpi.com This technique would also reveal the protonation site and the location of the chloride counter-ion, as well as intermolecular interactions like hydrogen bonding that stabilize the crystal structure. nih.gov
Polymorphism is the existence of a substance in multiple crystalline forms, each with potentially different physicochemical properties. researchgate.net Studying the polymorphism of this compound would involve crystallizing the compound under various conditions to identify different crystal forms. These forms would then be characterized using techniques such as X-ray powder diffraction (XRPD). Hirshfeld surface analysis can be used to visualize and quantify the non-covalent interactions within the crystal packing. nih.gov
Chromatographic Purity Assessment and Enantiomeric Purity Determination in Research Samples
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds. researchgate.net For this compound, a reversed-phase HPLC method would typically be employed for purity analysis. nih.gov The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. ptfarm.pl Chiral stationary phases can be used in HPLC for the enantioseparation of quinazolone derivatives. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 20 µL |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
While this compound in its parent form is an achiral molecule, the introduction of a stereocenter in its research analogues necessitates methods for the separation and quantification of the resulting enantiomers. Chirality is a critical consideration in drug discovery and development, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most prevalent and reliable technique for determining the enantiomeric excess (ee) of a chiral compound.
The fundamental principle of chiral chromatography lies in the differential interaction between the two enantiomers of a chiral analyte and the chiral stationary phase. This transient diastereomeric interaction leads to different retention times for the two enantiomers, allowing for their separation and individual quantification.
For the chiral analogues of Quinazolin-2-ylmethanamine, various types of CSPs could be employed. These are broadly categorized based on the nature of the chiral selector:
Polysaccharide-based CSPs: These are the most widely used CSPs and are based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Pirkle-type or brush-type CSPs: These phases have small chiral molecules covalently bonded to the silica surface. Their recognition mechanism is often based on π-π interactions, hydrogen bonding, and steric hindrance.
Macrocyclic antibiotic CSPs: These are effective for the separation of a wide range of chiral compounds, including amines. The complex structure of the macrocycle provides multiple sites for interaction.
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
The development of a chiral separation method for a novel quinazolin-2-ylmethanamine analogue would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.
Illustrative Research Findings
In a hypothetical study on a chiral analogue, (R/S)-1-(quinazolin-2-yl)ethanamine, chiral HPLC could be employed to monitor the enantiomeric purity of the synthesized product. The following data table illustrates the type of results that would be obtained from such an analysis.
Table 1: Hypothetical Chiral HPLC Data for the Separation of (R/S)-1-(quinazolin-2-yl)ethanamine Enantiomers
| Parameter | Value |
|---|---|
| Chromatographic Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Peak Area (Enantiomer 1) | 150,000 |
| Peak Area (Enantiomer 2) | 15,000 |
| Calculated Enantiomeric Excess | 81.8% |
This interactive table demonstrates a successful separation of the two enantiomers, allowing for the calculation of the enantiomeric excess. Such data is crucial in synthetic chemistry to assess the effectiveness of an asymmetric synthesis or a classical resolution procedure. The ability to accurately determine the enantiomeric composition is a prerequisite for any further pharmacological evaluation of chiral research analogues of Quinazolin-2-ylmethanamine. The study of chiral quinazolinone derivatives has highlighted the importance of stereochemistry in this class of compounds. nih.gov
Computational Chemistry and in Silico Approaches for Quinazolin 2 Ylmethanamine Hcl Research
Molecular Modeling and Docking Studies of Quinazolin-2-ylmethanamine (B12108213) HCl with Biological Targets
Molecular modeling and docking studies are pivotal in elucidating the potential therapeutic applications of Quinazolin-2-ylmethanamine HCl by predicting its binding affinity and interaction patterns with various biological targets. These computational techniques provide a virtual window into the molecular world, allowing for the detailed examination of ligand-protein complexes and the identification of key structural features that govern biological activity.
Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule when bound to a larger target molecule, typically a protein. nih.govyoutube.com For this compound, docking simulations can be employed to screen its potential against a wide array of biological targets, such as kinases, proteases, and receptors, which are often implicated in disease pathways. ijlpr.comnih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov
Studies on various quinazoline (B50416) derivatives have demonstrated the utility of this approach. For instance, docking studies have been successfully used to predict the binding modes of quinazolinone derivatives with targets like the Activin receptor (ALK2) kinase and P38alpha mitogen-activated protein kinase, which are involved in cancer. ijlpr.com In a typical docking simulation, the interactions between the quinazoline core, the methanamine side chain, and the surrounding amino acid residues of the target protein are analyzed. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. youtube.com The results from these simulations can provide valuable information on the structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs. nih.gov
Table 1: Representative Docking Scores of Quinazoline Derivatives with Kinase Targets
| Compound Derivative | Target Protein | PDB Code | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |
| 5Df6 | ACVR1 (ALK2) kinase | 6GI6 | -8.223 | 5-Fluorouracil | -5.765 |
| 5Dd4 | ACVR1 (ALK2) kinase | 6GI6 | -7.936 | 5-Fluorouracil | -5.765 |
| 5Ed4 | ACVR1 (ALK2) kinase | 6GI6 | -8.123 | 5-Fluorouracil | -5.765 |
| 5Ef6 | ACVR1 (ALK2) kinase | 6GI6 | -7.907 | 5-Fluorouracil | -5.765 |
| 5Df6 | P38alpha kinase | 3GC7 | -7.19 | 5-Fluorouracil | -6.195 |
| 5Dh8 | P38alpha kinase | 3GC7 | -7.027 | 5-Fluorouracil | -6.195 |
| 5Eb2 | P38alpha kinase | 3GC7 | -6.698 | 5-Fluorouracil | -6.195 |
| 5Ee5 | P38alpha kinase | 3GC7 | -6.789 | 5-Fluorouracil | -6.195 |
| This table is generated based on data reported for N-Methyl-2,3-Disubstituted Quinazolin-4-Ones and is for illustrative purposes to demonstrate the application of molecular docking. ijlpr.com |
In cases where the three-dimensional structure of a biological target of interest has not been experimentally determined (e.g., via X-ray crystallography or NMR spectroscopy), homology modeling can be employed. nih.gov This technique builds a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template). nih.gov For research involving this compound, if it is hypothesized to interact with a novel or structurally uncharacterized protein, homology modeling would be the first step to enable subsequent docking studies. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov Once a reliable model is generated, it can be used for virtual screening and to understand the binding mechanism of this compound. nih.gov
Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that starts with identifying small chemical fragments that bind weakly to the target of interest. nih.govfrontiersin.org These fragments are then grown, linked, or combined to produce a more potent lead compound. frontiersin.org The quinazoline scaffold itself can be considered a key fragment. In the context of this compound, the 2-(aminomethyl)quinazoline moiety represents a valuable fragment.
FBDD approaches would involve screening a library of fragments to identify those that bind to a specific biological target. If a quinazoline fragment shows binding, its interaction mode is typically determined by biophysical methods like X-ray crystallography. nih.gov This structural information is then used to guide the elaboration of the fragment. For example, the methanamine group at the 2-position of this compound could be a vector for growing the fragment to explore and exploit nearby pockets in the protein's active site, thereby increasing binding affinity and selectivity. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mui.ac.ir For this compound, DFT calculations can be used to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and various reactivity descriptors. mui.ac.irimist.ma
The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. bohrium.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. DFT can also be used to calculate properties like ionization potential, electron affinity, electronegativity, hardness, and softness, which provide further insights into the molecule's reactivity. mui.ac.ir These calculations are crucial for understanding how this compound might interact with biological macromolecules at an electronic level. iaea.orgresearchgate.net
Table 2: Representative Quantum Chemical Properties of Quinazolinone Derivatives Calculated by DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Derivative 4a | -6.01 | -2.15 | 3.86 | 6.01 | 2.15 |
| Derivative 4b | -6.23 | -2.28 | 3.95 | 6.23 | 2.28 |
| Derivative 4c | -6.31 | -2.34 | 3.97 | 6.31 | 2.34 |
| Derivative 4d | -6.39 | -2.53 | 3.86 | 6.39 | 2.53 |
| Derivative 4e | -6.28 | -2.84 | 3.44 | 6.28 | 2.84 |
| Derivative 4f | -6.42 | -2.49 | 3.93 | 6.42 | 2.49 |
| Derivative 4g | -6.12 | -2.20 | 3.92 | 6.12 | 2.20 |
| This table is based on data for quinazolin-4(3H)-one Schiff base derivatives and serves as an example of the types of parameters that can be calculated using DFT. mui.ac.ir |
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable low-energy conformations of the molecule. This is particularly important for the flexible methanamine side chain. Computational methods can be used to systematically explore the conformational space by rotating the rotatable bonds and calculating the potential energy of each conformation.
Energy minimization is then performed to find the most stable, low-energy conformers. These studies are essential for understanding which shapes the molecule is likely to adopt in a biological environment. The lowest energy conformer is often, but not always, the bioactive conformation. Therefore, identifying a range of low-energy conformers is crucial for subsequent docking studies, as it provides a more realistic representation of the molecule's flexibility and increases the chances of finding the correct binding pose.
In Silico Prediction of Molecular Properties for Drug Discovery Research
In addition to predicting activity, in silico methods are crucial for evaluating various molecular properties that are key to a compound's potential as a drug. These methods help researchers understand how a compound might interact with its biological target and whether it possesses favorable pharmacokinetic properties. tandfonline.commanmiljournal.ruresearchgate.net
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. ukaazpublications.comglobalresearchonline.net This method is routinely employed in structure-based drug design for quinazoline derivatives. ukaazpublications.comnih.gov
The process involves placing the ligand into the binding site of a protein with a known 3D structure and calculating a score that estimates the binding affinity, often expressed in kcal/mol. researchgate.netijpsdronline.com A lower docking score generally indicates a more favorable binding interaction. ijpsdronline.com Studies on quinazoline derivatives have used molecular docking to predict their binding to a wide range of targets, including EGFR, cyclooxygenase-2 (COX-2), and human carbonic anhydrase II. nih.govresearchgate.netijpsdronline.com For example, docking studies of novel quinazoline-morpholine hybrids against the VEGFR2 target yielded docking scores as low as -12.407 kcal/mol, indicating strong potential binding affinity. nih.gov
To further refine these predictions and assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations are often performed. nih.govnih.govnih.gov MD simulations model the movement of atoms in the complex, providing insights into the dynamic nature of the binding and the persistence of key interactions, such as hydrogen bonds. nih.govnih.gov
| Quinazoline Derivative Class | Protein Target | Reported Binding/Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 2,3-disubstituted-4-3(H)-quinazolinones | COX-2 (PDB: 3LN1) | -131.508 to -108.418 (Re-ranked Score) | researchgate.net |
| Quinazolinone derivatives | PARP-1 | up to -10.343 | manmiljournal.ru |
| Quinazolinone-morpholine hybrids | VEGFR1 | -11.744 | nih.gov |
| Quinazolinone-morpholine hybrids | VEGFR2 | -12.407 | nih.gov |
| Quinazolinone-morpholine hybrids | EGFR | -10.359 | nih.gov |
| 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide derivative | Factor Xa | -11.12 | researchgate.net |
Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov This approach allows researchers to evaluate millions of compounds in silico, dramatically reducing the number that need to be synthesized and tested in the lab. nih.gov
For quinazoline-related scaffolds, virtual screening campaigns have been successfully employed. In one such study, 1000 quinazoline derivatives were retrieved from the PubChem database and subjected to a structure-based virtual screening protocol to identify potential EGFR inhibitors. nih.govresearchgate.net The screening process often involves multiple filters. Initially, compounds may be filtered based on drug-like properties, such as Lipinski's rule of five. nih.govresearchgate.net Subsequently, molecular docking is used to screen the remaining compounds against the target's binding site, prioritizing those with the best predicted binding affinities for further investigation. nih.govresearchgate.net
Another approach involves ligand-based virtual screening, where a pharmacophore model is developed based on known active compounds. This model, which defines the essential 3D arrangement of features required for activity, is then used as a query to search compound libraries for new molecules that fit the model. nih.gov This strategy was used to screen the ASINEX database for novel acetylcholinesterase inhibitors based on a quinazoline pharmacophore. nih.gov
Structure Activity Relationship Sar Studies of Quinazolin 2 Ylmethanamine Hcl and Its Analogues
Impact of Substitutions on the Quinazoline (B50416) Ring System on Biological Activity Profiles
The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Electronic properties, steric bulk, and the specific location of functional groups play critical roles in modulating the interaction of these molecules with their biological targets.
The electronic nature of substituents on the quinazoline ring can profoundly influence biological activity, though the optimal electronic properties often depend on the specific biological target and the position of the substituent.
Electron-Withdrawing Groups (EWGs): Conversely, for other applications, electron-withdrawing groups are beneficial. For instance, the presence of EWGs such as nitro (-NO2), bromo (-Br), or chloro (-Cl) on the quinazoline ring has been linked to potent antimicrobial and anti-inflammatory activity. researchgate.netijnrd.org In some series of EGFR inhibitors, small lipophilic EWGs like fluorine were found to increase affinity through hydrophobic interactions, whereas replacing them with groups like methoxy (B1213986) led to a significant decrease in activity. nih.gov
The following table summarizes the observed effects of electronic group substitutions on the biological activity of quinazoline analogues.
| Position | Substituent Type | Group Example(s) | Observed Effect on Activity | Biological Target/Activity |
| C-6, C-7 | Electron-Donating | -OCH₃ | Increase | EGFR Kinase Inhibition nih.gov |
| Ring | Electron-Withdrawing | -NO₂, -Br, -Cl | Increase | Antimicrobial ijnrd.org |
| Ring | Electron-Withdrawing | -Cl, -Br, -CF₃ | Increase | Anti-inflammatory researchgate.net |
| Aniline at C-4 | Electron-Withdrawing | -F | Increase | EGFR Kinase Inhibition nih.gov |
The size and spatial arrangement of substituents can introduce steric hindrance or impose conformational constraints that either enhance or diminish biological activity. The impact of steric bulk is highly dependent on the substituent's position and the topology of the target's binding site.
For example, substitution at the N-3 position of the quinazoline ring has been found to decrease the activity of EGFR kinase inhibitors. nih.gov This is because bulky groups at this position can sterically clash with the binding site, preventing the formation of crucial hydrogen bonds between the N-1 and N-3 atoms of the quinazoline core and the hinge region of the kinase. nih.gov
In contrast, for some kinase inhibitors, bulkier substituents at the C-7 position are considered favorable for activity. nih.gov This suggests that the C-7 position extends into a solvent-accessible area or a larger pocket of the binding site where larger groups can be accommodated and potentially form additional favorable interactions. nih.gov
The specific placement of functional groups on the quinazoline nucleus is a critical determinant of biological activity, with each position offering unique opportunities for interaction with biological targets.
N-1 and N-3: The nitrogen atoms in the pyrimidine (B1678525) ring are frequently involved in essential hydrogen bonding interactions with target proteins, such as the methionine and threonine residues in the hinge region of EGFR kinase. nih.gov As mentioned, substitution at N-3 can be detrimental due to steric hindrance. nih.gov
C-2: The C-2 position is a common site for modification. For antimicrobial applications, the presence of small groups like methyl or thiol at this position has been reported as being essential for activity. nih.gov In the development of antifolate thymidylate synthase inhibitors, a variety of functionalized alkyl substituents at C-2 were well-tolerated by the enzyme, allowing for the modulation of physicochemical properties like solubility. nih.gov
C-4: A lipophilic moiety, often a substituted aniline, at the C-4 position is considered mandatory for the activity of many quinazoline-based kinase inhibitors. nih.gov This group typically occupies a hydrophobic pocket in the ATP-binding site, contributing significantly to binding affinity. nih.gov
C-6 and C-8: Halogenation at the C-6 and C-8 positions has been identified as a strategy to enhance the antimicrobial properties of quinazolinone derivatives. nih.gov However, in other scaffolds, an iodo-group at C-6 was found to be detrimental to activity. nih.gov This highlights the context-dependent nature of substituent effects.
SAR of Modifications to the Exocyclic Aminomethyl Moiety of Quinazolin-2-ylmethanamine (B12108213) HCl
While extensive SAR studies exist for substitutions directly on the quinazoline ring, specific data on modifications to the C-2 aminomethyl side chain of quinazolin-2-ylmethanamine is less common. However, principles derived from side-chain modifications at other positions can be extrapolated to understand the potential impact of altering this moiety.
The primary amine of the aminomethyl group is a key functional handle that can be readily modified to probe its role in biological activity.
Alkylation: N-alkylation of the amine would increase its steric bulk and lipophilicity while potentially altering its basicity (pKa). The conversion of a primary amine to a secondary or tertiary amine changes the number of hydrogen bond donors (from two to one or zero, respectively), which would fundamentally alter its interaction with a target protein. If the primary amine is involved in a critical hydrogen bond network as a donor, N-alkylation would likely be detrimental.
Acylation: N-acylation would transform the basic amine into a neutral amide. This change removes the positive charge at physiological pH and introduces a hydrogen bond-accepting carbonyl group. Such a modification would drastically change the physicochemical properties of the side chain, eliminating the potential for ionic interactions and altering its hydrogen bonding pattern, likely leading to a significantly different biological activity profile.
The length and structure of the linker between the quinazoline core and the terminal amine are critical for optimal positioning within a binding site.
Chain Length: Studies on quinazoline derivatives with side chains at other positions have demonstrated the importance of linker length. For instance, in a series of C-7 substituted 4-anilino-quinazolines, a longer chain linker between the quinazoline core and a terminal triazole moiety was found to be favorable for dual EGFR/VEGFR2 inhibitory activity. nih.gov It can be inferred that the single methylene (B1212753) (-CH2-) linker in quinazolin-2-ylmethanamine is a critical determinant of its activity. Elongating this chain (e.g., to an aminoethyl or aminopropyl group) would place the terminal amine in a different spatial region, which could either improve or abolish activity depending on the target's architecture.
Branching: Introducing alkyl branches on the methylene linker (e.g., alpha-methylation) would create a chiral center and restrict the conformational flexibility of the side chain. This could lock the molecule into a more favorable (or unfavorable) binding conformation. However, such branching would also introduce steric bulk, which could lead to clashes within a constrained binding pocket, thereby reducing activity. Research on other quinazoline analogues has shown that even small structural changes can lead to significant losses in efficacy, highlighting the steep SAR profiles often observed with this class of compounds.
Cyclic Analogues and Ring Conformation Effects
The introduction of cyclic moieties to the quinazoline core is a key strategy for exploring and optimizing biological activity. These rings can impose conformational constraints, introduce new binding interactions, and alter physicochemical properties such as solubility and lipophilicity.
Studies on various quinazoline analogues have demonstrated that attaching different heterocyclic rings at key positions significantly influences their pharmacological effects. For instance, the incorporation of a morpholine (B109124) ring has been shown to be crucial for the activity of certain quinazoline derivatives targeting specific enzymes. e3s-conferences.org SAR analyses have revealed that a benzamide (B126) moiety, combined with methoxy groups at the 6 and 7 positions of the quinazoline ring and a connected morpholine ring, is vital for potent activity. e3s-conferences.org
In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the substitution at the C-7 position of the quinazoline core with bulkier groups is favorable for inhibitory activity. nih.gov Research has shown that replacing a morpholine group at this position with piperazine (B1678402) or dimethylamine (B145610) can lead to conserved activity, indicating that different cyclic and acyclic amines can be tolerated at this position while maintaining the desired biological effect. nih.gov The flexibility and orientation of these cyclic systems can influence how the molecule fits into the target's binding pocket, thereby affecting its potency.
| Quinazoline Core Position | Cyclic Analogue/Modification | Observed Effect on Biological Activity | Target Class Example | Reference |
|---|---|---|---|---|
| Position 7 | Morpholine | Considered crucial for potent enzymatic inhibition in specific scaffolds. | Enzymes | e3s-conferences.org |
| Position 7 | Piperazine | Activity was conserved when replacing morpholine, suggesting similar interactions. | EGFR Kinase | nih.gov |
| Position 4 | Pyrrolidineoxy | Introduction led to new potent and selective PI3Kδ inhibitors. | PI3Kδ Kinase | researchgate.net |
| Position 4 | Piperidineamino | Resulted in potent and selective inhibitors, comparable to pyrrolidineoxy analogues. | PI3Kδ Kinase | researchgate.net |
| Position 3 | 5-membered heterocycles (e.g., oxadiazoles, thiadiazoles) | Found to be a feature in active anticonvulsant compounds. | CNS Targets | nih.gov |
Development of SAR Models for Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Modulation)
The development of SAR models is fundamental to understanding how quinazoline analogues interact with specific biological targets. By systematically altering substituents on the quinazoline ring and measuring the corresponding changes in activity, predictive models can be constructed to guide the design of more potent and selective compounds.
Enzyme Inhibition: Quinazoline derivatives have been extensively studied as inhibitors of various enzymes. For EGFR kinase inhibitors, SAR studies have established that the quinazoline scaffold acts as a critical hinge-binder. nih.gov Hydrogen bonds form between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues (like methionine and threonine) in the ATP-binding site of the kinase, which is a crucial interaction for high-potency inhibition. nih.gov Furthermore, substitutions at the 6 and 7-positions with electron-donating groups, such as dimethoxy, have been shown to increase activity. nih.gov
In a different context, novel quinazolinone derivatives were evaluated against a panel of metabolic enzymes, demonstrating potent inhibitory activities. nih.gov The findings from such studies, which generate precise inhibition data (Kᵢ values), are instrumental in building detailed SAR models for each specific enzyme. For instance, certain derivatives showed significantly higher potency against acetylcholinesterase and butyrylcholinesterase compared to standard inhibitors. nih.gov
Studies targeting Cyclin-Dependent Kinase 9 (CDK9) identified a hit compound that was subsequently modified at position 2 of the quinazoline ring to improve its inhibitory properties. mdpi.com A derivative with a (3-bromophenyl) moiety at position 2 showed a significant enhancement in CDK9 inhibitory activity, highlighting the sensitivity of this position to substitution. mdpi.com
| Target Enzyme | Quinazolinone Analogue | Inhibition Constant (Kᵢ) or IC₅₀ | Reference |
|---|---|---|---|
| α-glycosidase | Derivative 7a-n (range) | 19.28–135.88 nM | nih.gov |
| Acetylcholinesterase (AChE) | Derivative 7a-n (range) | 0.68–23.01 nM | nih.gov |
| Butyrylcholinesterase (BChE) | Derivative 7a-n (range) | 1.01–29.56 nM | nih.gov |
| Human Carbonic Anhydrase I | Derivative 7a-n (range) | 10.25–126.05 nM | nih.gov |
| Human Carbonic Anhydrase II | Derivative 7a-n (range) | 13.46–178.35 nM | nih.gov |
| CDK9 | Compound with (3-bromophenyl) at position 2 | 0.142 µM (IC₅₀) | mdpi.com |
| CDK9 | Hit Compound (unmodified) | 0.644 µM (IC₅₀) | mdpi.com |
Receptor Modulation: For vasopressin V1b receptor antagonists, SAR studies of quinazolinone acetamide (B32628) derivatives have been conducted to improve selectivity and pharmacokinetic properties. researchgate.net These efforts led to compounds with negligible activity at related V1a, V2, and oxytocin (B344502) receptors, demonstrating that fine-tuning the quinazoline structure can achieve high target specificity. researchgate.net
Bioisosteric Replacements in Quinazolin-2-ylmethanamine HCl Analogues
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, and metabolic stability—by exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This principle has been effectively applied to the optimization of quinazoline analogues.
A classic example of bioisosterism is the replacement of a hydrogen atom with deuterium (B1214612) or fluorine. Replacing hydrogen with deuterium can reduce the rate of metabolism if the C-H bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect. cambridgemedchemconsulting.com The substitution of hydrogen with fluorine can block metabolic hotspots and alter electronic properties, which may enhance binding affinity. cambridgemedchemconsulting.com
In the development of anti-inflammatory agents from condensed quinazolines, researchers successfully applied bioisosteric replacement by substituting a carbon atom with a sulfur atom. nih.gov This modification led to a new series of 2-[((3-R-2-oxo-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-6-yl)methyl)thio]carboxylic acids with significant anti-inflammatory activity. nih.govnih.gov
Another study on antimalarial quinazolinone-2-carboxamide derivatives explored the bioisosteric replacement of an ethyl group with a trifluoromethyl group. griffith.edu.au This change, however, resulted in a 16-fold loss of potency, suggesting that for this particular scaffold and target, the steric and electronic properties of the alkyl group were favored over the trifluoromethyl group. griffith.edu.au This highlights that the success of a bioisosteric replacement is highly context-dependent and must be empirically validated.
| Original Group | Bioisosteric Replacement | Rationale / Potential Advantage | Observed Outcome in Quinazoline Analogues | Reference |
|---|---|---|---|---|
| Carbon | Sulfur | Modify chemical properties while retaining structural similarity. | Led to a novel series of potent anti-inflammatory agents. | nih.govnih.gov |
| Ethyl (-CH₂CH₃) | Trifluoromethyl (-CF₃) | Similar steric size; alters electronic properties and can block metabolism. | Resulted in a 16-fold decrease in antimalarial potency. | griffith.edu.au |
| Hydrogen (-H) | Deuterium (-D) | Reduce rate of metabolism (kinetic isotope effect). | A general strategy to improve pharmacokinetics. | cambridgemedchemconsulting.com |
| Carboxylic Acid (-COOH) | Tetrazole | Mimic acidity and charge distribution with potentially better metabolic stability and cell permeability. | A common strategy in medicinal chemistry to avoid drawbacks of the carboxylic acid group. | chem-space.com |
| Thiourea (B124793) Linker | Urea (B33335) Linker | Alter hydrogen bonding capacity and physicochemical properties. | Urea linkers were found to be more favorable for EGFRT790M/L858R inhibitory activity. | nih.gov |
Preclinical Pharmacological Investigations of Quinazolin 2 Ylmethanamine Hcl and Its Derivatives in Vitro and Animal Models
In Vitro Screening for Target Identification and Validation
In vitro screening serves as the foundational step in characterizing the pharmacological profile of novel compounds. For quinazoline (B50416) derivatives, these studies have been instrumental in identifying their biological targets and validating their therapeutic potential through a variety of assays.
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays have demonstrated that certain quinazoline derivatives can act as potent antagonists for specific receptors, particularly adenosine (B11128) receptors (ARs). nih.govnih.gov These studies are critical for determining the affinity of a compound (ligand) for a receptor. Competitive radioligand displacement assays, for instance, have been used to measure the binding affinities of these derivatives. nih.gov
More recently, non-radioactive methods such as fluorescence polarization (FP) assays have been employed, offering comparable accuracy without the associated health risks of radioligands. nih.gov In these assays, a fluorescently labeled ligand competes with the test compound for binding to the receptor. The change in polarization of the emitted light upon binding is measured to determine the test compound's binding affinity (Ki). Studies have shown that substitutions on the quinazoline scaffold significantly influence binding affinity, with certain derivatives exhibiting high affinity for the human A2A adenosine receptor (hA2AR) with Ki values in the nanomolar range. nih.gov For example, the introduction of a 2-furan moiety at the C4-position of the quinazoline ring has been shown to result in optimal binding affinities. nih.gov
| Compound | Substitution Pattern | Binding Affinity (Ki) in nM | Assay Method |
|---|---|---|---|
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine 1 | 6-Bromo, 4-Furan | 20 | Radioligand Binding |
| Compound 5m | - | 5 | Fluorescence Polarization |
| Compound 9x | 7-Methyl, C2-aminopentylpiperidine | 21 | Fluorescence Polarization |
| Compound 10d | 7-Methyl, C2-4-[(piperidin-1-yl)methyl]aniline | 15 | Fluorescence Polarization |
Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)
Quinazoline derivatives have been extensively evaluated as inhibitors of various enzymes, a key mechanism for their therapeutic effects. nih.govbezmialem.edu.tr This class of compounds has shown significant inhibitory activity against metabolic enzymes and protein kinases.
Inhibition of metabolic enzymes such as α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) I and II has been reported. nih.govbezmialem.edu.trresearchgate.net Several novel quinazolinone derivatives demonstrated potent inhibitory activities, with Ki values often superior to standard inhibitors. nih.govresearchgate.net
Furthermore, the quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. mdpi.comnih.gov Derivatives have been shown to target receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), as well as intracellular kinases such as RAF kinase and those in the PI3K pathway. mdpi.comnih.govnih.gov For example, the benzimidazole-quinazolinone derivative (108) was found to target RAF kinase, while other derivatives like Gefitinib and Erlotinib are known EGFR inhibitors. mdpi.comnih.gov
| Enzyme Target | Inhibitory Constant (Ki) Range (nM) | Standard Inhibitor Ki (nM) |
|---|---|---|
| α-Glycosidase | 19.28–135.88 | 187.71 (Acarbose) |
| Acetylcholinesterase (AChE) | 0.68–23.01 | 53.31 (Tacrine) |
| Butyrylcholinesterase (BChE) | 1.01–29.56 | 58.16 (Tacrine) |
| Human Carbonic Anhydrase I (hCA I) | 10.25–126.05 | 248.18 (Acetazolamide) |
| Human Carbonic Anhydrase II (hCA II) | 13.46–178.35 | 323.72 (Acetazolamide) |
Cellular Assays for Specific Biological Responses (e.g., Apoptosis Induction, Cell Cycle Modulation)
Cell-based assays are crucial for understanding the effects of compounds on whole-cell physiology. Quinazoline derivatives have consistently demonstrated the ability to induce apoptosis (programmed cell death) and modulate the cell cycle in various cancer cell lines. nih.govnih.govsemanticscholar.org
The induction of apoptosis has been confirmed through multiple assays, including Annexin-V staining, analysis of nuclear morphology, DNA fragmentation, and measurement of mitochondrial membrane potential loss. nih.govdaneshyari.com For instance, the novel quinazolinone derivative DQQ was shown to induce apoptosis in human leukemia MOLT-4 cells in a dose-dependent manner, characterized by nuclear condensation and the formation of apoptotic bodies. nih.gov
Flow cytometry analysis has revealed that many quinazoline derivatives can cause cell cycle arrest, often at the G1 or G2/M phases. mdpi.comnih.govsemanticscholar.org One study found that a specific derivative induced G2/M phase arrest in A549 lung cancer cells, while another reported that compounds 4d and 4f caused cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. mdpi.comnih.gov This cell cycle blockade prevents cancer cells from proliferating and can lead to apoptosis. mdpi.com
| Compound/Derivative | Cell Line | Observed Effect |
|---|---|---|
| DQQ (2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one) | MOLT-4 (Leukemia) | Apoptosis induction, loss of mitochondrial membrane potential. nih.gov |
| Compound 18 | MGC-803 (Gastric Cancer) | G2/M phase cell cycle arrest and apoptosis induction. semanticscholar.org |
| Compound 4d and 4f (Quinazoline-sulfonamides) | MCF-7 (Breast Cancer) | G1 phase cell cycle arrest and apoptosis induction. nih.gov |
| Compound (107) (3-methylquinazolinone derivative) | A549 (Lung Cancer) | G2/M phase cell cycle arrest and late apoptosis. mdpi.com |
| DMQA (N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine) | THP-1 (Leukemia) | Apoptosis induction, DNA fragmentation, loss of mitochondrial membrane potential. daneshyari.com |
Cell-Free System Studies for Direct Molecular Interaction Analysis
Cell-free assays allow for the study of direct interactions between a compound and its molecular target without the complexity of a cellular environment. For quinazoline derivatives, such studies have confirmed their direct inhibitory effects on enzymes and other proteins. For example, the enzyme inhibition assays for kinases and metabolic enzymes are typically performed in cell-free systems, providing direct evidence of molecular interaction. nih.govbezmialem.edu.tr
Another key example is the investigation of microtubule dynamics. Mechanistic studies have revealed that certain 2,3-dihydroquinazolin-4(1H)-one derivatives significantly inhibit microtubule protein polymerization in vitro. mdpi.com This direct interference with microtubule assembly disrupts the cellular microtubule structure, leading to mitotic arrest and subsequent apoptosis. mdpi.com These findings highlight a direct molecular interaction with tubulin as a mechanism of action for this subclass of quinazoline derivatives. mdpi.com
Cellular Mechanism of Action Studies
Following target identification, mechanistic studies are conducted to understand how the interaction between a compound and its target translates into a cellular response. This involves dissecting the intracellular signaling pathways affected by the compound.
Investigation of Intracellular Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)
Quinazoline derivatives have been shown to modulate several critical intracellular signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and MAPK pathways. nih.govnih.govnih.govnih.gov
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Studies have shown that some quinazoline derivatives can inhibit this pathway. nih.govnih.gov For example, the vasicinone (B1682191) analogue RLX was found to down-regulate the p110α and p85 subunits of PI3K, which in turn decreased the expression of downstream effector proteins like Akt. nih.gov This inhibition leads to the suppression of survival signals and can promote apoptosis. Further research demonstrated that a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, induced apoptosis in A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway. nih.gov
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Potent and orally bioavailable ERK1/2 inhibitors featuring 2-amino-7-amide quinazoline skeletons have been developed. nih.gov One optimized compound was shown to dose-dependently suppress the phosphorylation of the downstream ERK substrate RSK, confirming its mechanism of action by targeting the MAPK pathway. nih.gov The inhibition of these key signaling cascades underscores the potent anti-proliferative properties of quinazoline derivatives.
Gene Expression and Protein Expression Modulation Studies
Quinazoline derivatives have been shown to exert significant effects on gene and protein expression through various mechanisms, a key aspect of their therapeutic potential.
One major area of investigation is their role as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known to regulate the expression of genes involved in critical cellular processes. For instance, a quinazoline-based HDAC inhibitor was found to affect gene expression pathways associated with cholesterol biosynthesis and the mevalonate (B85504) pathway in prostate cancer cells. researchgate.net By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, altering chromatin structure and modulating the transcription of various genes. nih.gov Studies on specific quinazoline-based dual inhibitors of HDAC1 and HDAC6 have demonstrated their ability to increase histone-H3 acylation. nih.gov
Beyond epigenetic modulation, quinazoline derivatives can influence the expression and activity of proteins central to cell signaling and survival. In the context of cancer, certain derivatives have been shown to modulate the expression of cell cycle regulators. mdpi.com For example, treatment with some quinazolinone derivatives has been associated with G2/M phase cell cycle arrest. mdpi.com This is often accompanied by changes in the levels of key cell cycle proteins. Furthermore, these compounds can induce apoptosis, a programmed cell death pathway, by affecting the expression of apoptosis-related proteins. nih.gov
In the realm of inflammation, the anti-inflammatory effects of quinazoline derivatives are linked to their ability to modulate the expression of pro-inflammatory genes. For example, some compounds have been shown to inhibit the nuclear factor κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govnih.gov By inhibiting NF-κB, these derivatives can suppress the expression of downstream target genes that code for pro-inflammatory cytokines and mediators.
The table below summarizes the observed effects of select quinazoline derivatives on gene and protein expression.
| Derivative Class | Target/Pathway | Observed Effect | Cellular Context |
| Quinazoline-based HDAC inhibitor | HDAC | Increased histone-H3 acylation | Hematologic tumor cells |
| Quinazoline-based HDAC inhibitor | Cholesterol Biosynthesis Pathways | Altered gene expression | Prostate cancer cells |
| Quinazolinone derivatives | Cell Cycle | G2/M phase arrest | Cancer cell lines |
| Quinazoline-based dual HDAC inhibitors | PI3K/Akt pathway | Decreased p-AKT | Hematologic tumor cells |
| Pyrazolo[1,5-a]quinazolines | NF-κB | Inhibition of transcriptional activity | Human monocytic cells |
Organelle-Specific Targeting and Localization Research
The subcellular localization of a drug is a critical determinant of its efficacy and mechanism of action. Research into quinazoline derivatives has revealed their potential for organelle-specific targeting, particularly the mitochondria.
Mitochondria play a central role in cellular metabolism and apoptosis. Targeting mitochondria is a promising strategy in cancer therapy to induce cell death. A study on 4-arylamino-6-fluoro quinazoline derivatives identified a compound, designated 3a, which possesses intrinsic fluorescence. nih.gov This property allowed for real-time tracking of the compound within living cells. It was observed that compound 3a accumulates in the mitochondria of A549 lung cancer cells. nih.gov This mitochondrial enrichment suggested that the compound's antitumor activity may be mediated through the mitochondrial apoptotic pathway. nih.gov This hypothesis was supported by downstream effects observed in the cells, including a decrease in mitochondrial membrane potential, the release of cytochrome C from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3, all hallmarks of mitochondria-mediated apoptosis. nih.gov
The ability of certain quinazoline derivatives to target mitochondria is a significant finding, as it opens up possibilities for the development of therapies that specifically act on mitochondrial dysfunction, which is implicated in a variety of diseases beyond cancer, including neurodegenerative disorders. nih.gov The chemical properties of the quinazoline scaffold can be modified to enhance mitochondrial uptake, for example, by introducing lipophilic cationic moieties that are attracted to the negative mitochondrial membrane potential.
While research in this area is ongoing, the evidence for mitochondria-specific localization of certain quinazoline derivatives underscores the potential for designing targeted therapies with improved efficacy and reduced off-target effects.
| Derivative | Organelle | Method of Detection | Implied Mechanism | Cell Line |
| 4-arylamino-6-fluoro quinazoline (Compound 3a) | Mitochondria | Self-fluorescence | Mitochondrial apoptotic pathway | A549 |
In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic Focus)
In vivo studies in animal models are crucial for validating the therapeutic potential and elucidating the mechanistic actions of drug candidates. Quinazoline derivatives have been evaluated in various murine models, demonstrating efficacy in biological processes such as inflammation, neuroinflammation, and neurotransmission.
Inflammation and Neuroinflammation:
A novel quinazoline derivative has been assessed for its anti-inflammatory and analgesic properties in rat and mouse models. jneonatalsurg.com In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, the derivative demonstrated a dose-dependent reduction in swelling. jneonatalsurg.com This suggests an inhibitory effect on inflammatory mediators. The compound also showed efficacy in the cotton pellet-induced granuloma model in rats, which reflects chronic inflammation. jneonatalsurg.com
Neurotransmission:
The modulation of neurotransmitter systems is another area where quinazoline derivatives have shown promise. A study focused on the design of new quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov These receptors are involved in the regulation of neurotransmitter release. One of the synthesized compounds, ALX-171, was tested in animal models to assess its antipsychotic-like activity. nih.gov It was found to reverse behaviors induced by psychoactive drugs, suggesting a modulation of glutamatergic and other neurotransmitter systems. nih.gov This line of research indicates that quinazoline derivatives can be designed to target specific receptors in the central nervous system and modulate neurotransmission, offering potential therapeutic avenues for neuropsychiatric disorders.
| Derivative | Animal Model | Biological Process | Key Mechanistic Finding |
| Novel Quinazoline Derivative | Rat | Acute Inflammation (Carrageenan-induced paw edema) | Inhibition of inflammatory mediators |
| Novel Quinazoline Derivative | Rat | Chronic Inflammation (Cotton pellet-induced granuloma) | Reduction in granulomatous tissue formation |
| QNZ (NF-κB inhibitor) | Mouse | Neuroinflammation (Experimental Autoimmune Encephalomyelitis) | Suppression of Th1 and Th17 cell differentiation |
| ALX-171 (mGlu7 NAM) | Mouse | Neurotransmission (Drug-induced behavioral models) | Negative allosteric modulation of mGlu7 receptor |
Pharmacodynamic (PD) markers are essential for demonstrating that a drug is engaging its target and eliciting a biological response in vivo. Studies on quinazoline derivatives have utilized various PD markers to assess their activity.
In the field of oncology, for quinazoline-based HDAC inhibitors like MGCD0103, a key PD marker is the level of histone acetylation. In preclinical mouse models with human tumor xenografts, treatment with MGCD0103 led to a measurable increase in histone H3 acetylation in the tumor tissue. nih.gov This demonstrates target engagement, as HDAC inhibition is expected to result in hyperacetylation. Furthermore, the inhibition of HDAC activity was directly measured in peripheral white blood cells of treated mice, serving as a surrogate tissue for assessing the drug's effect. nih.gov The sustained inhibition of HDAC activity in these cells correlated with the induction of histone acetylation in both the blood and the tumors. nih.gov
For quinazoline derivatives with anti-inflammatory properties, a common PD marker is the reduction in paw volume in the carrageenan-induced edema model. zsmu.edu.ua The extent and duration of this reduction provide a quantitative measure of the drug's anti-inflammatory effect. In studies of the NF-κB inhibitor QNZ in the EAE model, the frequency of pathogenic Th1 and Th17 cells in the spleen and lymph nodes served as a cellular PD marker. researchgate.net A reduction in these cell populations indicated a successful immunomodulatory effect.
The table below provides examples of pharmacodynamic markers used in animal studies of quinazoline derivatives.
| Derivative | Animal Model | Pharmacodynamic Marker | Method of Analysis |
| MGCD0103 (HDAC inhibitor) | Mouse (Tumor xenograft) | Histone H3 acetylation | Immunoblotting of tumor tissue |
| MGCD0103 (HDAC inhibitor) | Mouse | HDAC enzyme activity | Whole cell enzyme assay in peripheral blood cells |
| Anti-inflammatory quinazoline | Rat | Paw edema volume | Plethysmometry |
| QNZ (NF-κB inhibitor) | Mouse (EAE model) | Frequency of Th1 and Th17 cells | Flow cytometry of spleen and lymph nodes |
Ex vivo analysis of tissues from treated animals provides direct evidence of a drug's interaction with its target in the relevant physiological environment. This approach bridges the gap between in vitro activity and in vivo efficacy.
A prime example of this is the study of the quinazoline-based HDAC inhibitor, MGCD0103. nih.gov To confirm that the drug was reaching its target and exerting its enzymatic effect within the tumor, mice bearing HCT116 colon cancer xenografts were treated with MGCD0103. nih.gov At various time points after administration, the tumors were excised and histones were extracted. nih.gov Immunoblot analysis of these histone extracts revealed a time-dependent increase in the acetylation of histone H3. nih.gov This ex vivo finding provided direct proof of target engagement within the tumor tissue and correlated with the observed in vivo antitumor activity.
Similarly, in the investigation of the NF-κB inhibitor QNZ in the EAE mouse model, tissues from the central nervous system were analyzed ex vivo. nih.govnih.gov Histopathological examination of the spinal cords of treated mice showed a significant reduction in inflammatory cell infiltration and demyelination compared to untreated EAE mice. nih.govnih.gov This ex vivo tissue analysis was crucial in confirming that the systemic administration of the quinazoline derivative had a direct therapeutic effect on the target organ of the disease.
Development of Resistance Mechanisms in Cellular Models (if applicable)
Drug resistance is a major challenge in the treatment of many diseases, particularly cancer. Understanding the mechanisms by which cells develop resistance to a class of drugs is crucial for developing strategies to overcome it. Research on quinazoline derivatives has also explored the development of resistance.
One of the primary mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. The breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) are two such transporters. A study on quinazolinamine derivatives identified compounds that could inhibit the function of both BCRP and P-gp. nih.gov Mechanistic experiments in cellular models revealed that one of the lead compounds, compound 22, altered the cellular localization of BCRP and P-gp, thereby inhibiting their ability to pump anticancer drugs out of the cells. nih.gov This suggests that co-administration of such quinazoline derivatives could be a strategy to overcome MDR.
Another area of investigation is overcoming resistance to targeted therapies. For example, PARP inhibitors are a class of drugs used to treat cancers with certain DNA repair defects. However, resistance to PARP inhibitors can develop. A series of novel 4-hydroxyquinazoline (B93491) derivatives were designed and synthesized with the aim of enhancing sensitivity in PARP inhibitor-resistant cancer cell lines. mdpi.com One of these derivatives, compound B1, showed superior cytotoxicity in primary PARP inhibitor-resistant cell lines. mdpi.com Mechanistic studies in these cellular models indicated that the compound stimulated the formation of intracellular reactive oxygen species and depolarization of the mitochondrial membrane, leading to increased apoptosis. mdpi.com This suggests that this class of quinazoline derivatives may overcome PARP inhibitor resistance by activating alternative cell death pathways.
These studies in cellular models demonstrate that while resistance to quinazoline-based therapies can occur, the versatility of the quinazoline scaffold allows for the design of new derivatives that can circumvent these resistance mechanisms, either by inhibiting the resistance-mediating proteins directly or by activating alternative therapeutic pathways.
Mechanistic Studies on the Biological Activities of Quinazolin 2 Ylmethanamine Hcl
Elucidation of Molecular Targets and Their Interactions with Quinazolin-2-ylmethanamine (B12108213) HCl
A critical step in understanding a compound's mechanism of action is the identification and validation of its direct molecular targets. researchgate.net This process, known as target deconvolution, employs a variety of experimental techniques to pinpoint the specific proteins, enzymes, or other biomolecules with which a compound interacts to exert its biological effect. nih.gov
Target deconvolution is essential for moving from an observed biological effect (a phenotype) to the underlying molecular mechanism. nih.gov Several powerful strategies are employed to identify the binding partners of a small molecule like a quinazoline (B50416) derivative.
Affinity Chromatography: This is a classic and effective method for target identification. The small molecule (ligand) is immobilized on a solid support or matrix. A cellular lysate containing a complex mixture of proteins is then passed over this matrix. Proteins that bind specifically to the immobilized ligand are captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry. For example, high-performance magnetic beads have been used to successfully identify the molecular target of bioactive compounds. nih.gov
Chemical Proteomics: This approach utilizes modified versions of the compound of interest to "fish" for its targets within a complex biological sample. A common method involves creating an "affinity probe" by attaching a photoreactive group and a reporter tag (like biotin) to the quinazoline molecule. When introduced to cells or cell lysates and exposed to UV light, the photoreactive group forms a covalent bond with the target protein, securing the interaction. nih.gov The reporter tag then allows for the isolation and subsequent identification of the protein-ligand complex.
Thermal Proteome Profiling (TPP): This technique relies on the principle that protein-ligand binding often increases the thermal stability of the protein. In TPP, cells are treated with the compound and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified using mass spectrometry. The target protein will typically show increased stability (remain soluble at higher temperatures) in the presence of its binding ligand compared to untreated controls. nih.gov This method offers the advantage of identifying targets in a live-cell context.
Once a putative target has been identified, biophysical methods are used to validate the interaction and quantify its characteristics, such as binding affinity, kinetics, and thermodynamics. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures real-time binding interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the quinazoline compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time. This allows for the precise determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target protein. During an ITC experiment, small aliquots of the compound are titrated into a sample cell containing the target protein. The resulting heat released or absorbed is measured. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n).
Below is an example of data that could be generated from biophysical assays for a hypothetical quinazoline derivative binding to a target protein.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Association Rate (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ | Not Directly Measured |
| Dissociation Rate (kₑ) | 3.0 x 10⁻³ s⁻¹ | Not Directly Measured |
| Affinity (Kₑ) | 20 nM | 25 nM |
| Enthalpy (ΔH) | Not Directly Measured | -8.5 kcal/mol |
| Stoichiometry (n) | Not Directly Measured | 1.1 |
This table contains hypothetical data for illustrative purposes.
After confirming a direct interaction, researchers often seek to identify the specific amino acid residues within the protein's binding pocket that are critical for the interaction. Site-directed mutagenesis is a powerful technique for this purpose. neb.com The method involves making precise, targeted changes to the DNA sequence that codes for the target protein. neb.com
The process typically involves:
Primer Design: Custom oligonucleotide primers are designed to contain the desired mutation (e.g., changing an Alanine to a Phenylalanine). wustl.edu
PCR Amplification: The entire plasmid containing the gene for the target protein is amplified using a high-fidelity DNA polymerase with the mutagenic primers. nih.gov This creates a new, mutated version of the plasmid.
Template Removal: The original, non-mutated parental DNA template is digested using an enzyme like DpnI, which specifically targets methylated DNA (parental plasmids are methylated, while newly synthesized PCR products are not). nih.gov
Transformation and Expression: The mutated plasmid is transformed into bacteria for propagation. The mutated protein can then be expressed and purified.
By creating a series of single-point mutations at various residues in the predicted binding site, researchers can test the binding affinity of the quinazoline compound for each mutant protein. A significant loss of binding affinity for a particular mutant indicates that the mutated residue is a key interaction point. qmul.ac.uk
Pathway Analysis of Downstream Biological Effects
Beyond identifying direct molecular targets, it is crucial to understand how the interaction between a compound and its target(s) affects broader cellular processes and signaling pathways.
High-Throughput Screening (HTS) enables the rapid testing of thousands of compounds for their ability to modulate a specific biological pathway. researchgate.net In the context of pathway analysis for a compound like Quinazolin-2-ylmethanamine HCl, HTS assays can be designed to monitor the activity of key signaling pathways.
For instance, reporter gene assays are commonly used. In these assays, cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is activated by a specific signaling pathway. If the quinazoline compound activates or inhibits the pathway, there will be a corresponding change in the reporter signal, which can be measured on a large scale. mdpi.com This approach can quickly identify which of the many cellular signaling cascades (e.g., Wnt/β-catenin, MAPK, NF-κB) are affected by the compound. utsouthwestern.edu
To obtain a comprehensive, unbiased view of the cellular response to a compound, global changes in gene and protein expression can be analyzed.
Transcriptomic Profiling: This involves measuring the expression levels of all messenger RNA (mRNA) molecules in a cell (the transcriptome) at a given time, typically using techniques like RNA sequencing (RNA-Seq) or microarrays. By comparing the transcriptomes of cells treated with the quinazoline compound to untreated cells, researchers can identify all genes that are either up-regulated or down-regulated in response to the treatment. This data provides insights into the biological processes and pathways being modulated. plos.org
Proteomic Profiling: This technique analyzes the entire set of proteins (the proteome) in a cell. nih.gov Using quantitative mass spectrometry, researchers can identify and quantify thousands of proteins from cells treated with the compound and compare them to controls. nih.gov This approach reveals changes in protein abundance that may result from altered gene expression or post-transcriptional effects like changes in protein stability. Proteomic data complements transcriptomic data by providing a more direct picture of the functional molecules within the cell. nih.gov
The following table illustrates the kind of data that can be generated from a transcriptomic profiling experiment.
| Gene Name | Fold Change | Regulation | Associated Pathway |
| FOS | +4.2 | Up-regulated | MAPK Signaling |
| CCND1 | +3.5 | Up-regulated | Cell Cycle |
| BCL2L1 | -2.8 | Down-regulated | Apoptosis |
| VEGFA | +2.1 | Up-regulated | Angiogenesis |
| CDKN1A | -3.1 | Down-regulated | p53 Signaling |
This table contains hypothetical data for illustrative purposes.
Investigation of Allosteric Modulation and Cooperative Binding Mechanisms
The quinazoline scaffold has been identified as a key structural motif in compounds that exhibit allosteric modulation of various receptors. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can result in a conformational change in the receptor that alters the binding affinity or efficacy of the orthosteric ligand.
Research into quinazolinone derivatives has revealed their capacity to act as positive allosteric modulators (PAMs) of GABAA receptors. researchgate.net Methaqualone, a well-known quinazolinone, has been shown to potentiate the effect of the neurotransmitter GABA by binding to a site on the GABAA receptor. researchgate.net Similarly, triazolo-quinazolinone analogs have been developed as selective positive allosteric modulators of the M2 muscarinic acetylcholine receptor. nih.gov These compounds enhance the binding of orthosteric antagonists to the receptor. nih.gov
The mechanism of allosteric modulation by quinazoline derivatives often involves interactions with transmembrane domains of the receptor, leading to conformational changes that affect the orthosteric binding pocket. researchgate.net While the concept of cooperative binding is central to allosteric modulation—where the binding of one ligand influences the binding of another—specific quantitative data on the cooperative binding mechanisms of this compound are not currently available.
Table 1: Examples of Allosteric Modulation by Quinazolinone Derivatives
| Derivative Class | Receptor Target | Type of Modulation | Observed Effect |
| Quinazolinones | GABAA Receptor | Positive (PAM) | Potentiation of GABAergic currents researchgate.net |
| Triazolo-quinazolinones | M2 Muscarinic Receptor | Positive (PAM) | Enhancement of antagonist binding nih.gov |
| Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine (B11128) Receptor | Positive (PAM) | Increased agonist efficacy nih.gov |
Role of this compound in Autophagy, Necroptosis, and Other Programmed Cell Death Pathways
The quinazoline core is a prevalent feature in molecules designed to modulate programmed cell death pathways, including apoptosis, autophagy, and necroptosis. These pathways are critical in both normal physiological processes and in the pathology of diseases such as cancer.
Autophagy and Apoptosis:
Several studies have demonstrated that quinazoline and quinazolinone derivatives can induce both autophagy and apoptosis in cancer cells. nih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can either promote cell survival or contribute to cell death. Apoptosis is a form of programmed cell death characterized by a series of distinct morphological changes.
For instance, a novel quinazolinone derivative was found to induce cytochrome c-dependent apoptosis and autophagy in human leukemia cells. nih.gov The interplay between these two pathways is complex; in some contexts, autophagy can act as a pro-survival mechanism, while in others, it can lead to or enhance apoptosis. nih.gov Similarly, certain quinoline (B57606) derivatives, which share a related heterocyclic structure, have also been shown to induce both autophagic and apoptotic cell death in pancreatic cancer cells. nih.gov
Necroptosis:
Necroptosis is a form of programmed necrosis, or inflammatory cell death. It is regulated by a signaling pathway that involves receptor-interacting protein kinases (RIPKs). Recent research has identified quinazoline derivatives as potent inhibitors of RIPK3, a key kinase in the necroptosis pathway. nih.gov By inhibiting RIPK3, these compounds can suppress necroptosis and shift the mode of cell death towards apoptosis, which is generally non-inflammatory. nih.gov This mechanism of action is being explored for the treatment of inflammatory diseases like psoriasis. nih.gov
Other Programmed Cell Death Pathways:
The versatility of the quinazoline scaffold has also led to the development of derivatives that target other aspects of programmed cell death. For example, some quinazoline derivatives have been designed as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system. By blocking this interaction, these quinazoline derivatives can restore T-cell function and promote an anti-tumor immune response. nih.gov
Furthermore, quinazolin-2-amine derivatives have been developed as inhibitors of ROR1 pseudokinase, leading to the induction of apoptosis in cancer cells. nih.gov
Table 2: Research Findings on Quinazoline Derivatives in Programmed Cell Death
| Derivative Class | Target/Pathway | Cell Type/Model | Effect |
| Quinazolinone derivative | Apoptosis & Autophagy | Human leukemia MOLT-4 cells | Induces cytochrome c-dependent apoptosis and autophagy nih.gov |
| Quinoline derivative | Apoptosis & Autophagy | Pancreatic cancer cells | Induces both apoptotic and autophagic cell death nih.gov |
| Quinazoline derivatives | RIPK3/Necroptosis | Psoriasis model | Inhibits RIPK3, suppresses necroptosis, and induces apoptosis nih.gov |
| Quinazoline derivatives | PD-1/PD-L1 Interaction | Cellular assays | Inhibits PD-1/PD-L1 interaction and restores T-cell function nih.gov |
| Quinazolin-2-amine derivatives | ROR1 Pseudokinase | Breast cancer cells | Induces apoptosis nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of Quinazolin 2 Ylmethanamine Hcl in Research Matrices
Chromatographic Techniques for Quantification in Biological Research Samples (e.g., Cell Lysates, Tissue Homogenates from Animal Studies)
The accurate quantification of Quinazolin-2-ylmethanamine (B12108213) HCl in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties in preclinical research. Chromatographic techniques coupled with mass spectrometry offer the high sensitivity and selectivity required for such analyses.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of small molecules like Quinazolin-2-ylmethanamine HCl in biological samples due to its high sensitivity, selectivity, and robustness. nih.govsciex.com A validated LC-MS/MS method for this compound in matrices such as cell lysates and tissue homogenates would likely involve the following steps:
Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. A common approach for a polar compound like this compound would be protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE). nih.gov For instance, a protocol could involve:
Addition of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the cell lysate or tissue homogenate to precipitate proteins.
Centrifugation to separate the precipitated proteins.
The supernatant containing the analyte can be further purified using SPE with a suitable sorbent, such as a mixed-mode cation exchange resin, which would effectively retain the amine-containing analyte.
Elution of the analyte from the SPE cartridge, followed by evaporation and reconstitution in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
Chromatographic Conditions: Given the polar nature of this compound, hydrophilic interaction chromatography (HILIC) could be an effective separation technique. nih.gov Alternatively, reversed-phase chromatography using a column with a polar end-capping, such as a C18 column, could be employed with an ion-pairing agent in the mobile phase to improve retention and peak shape.
A hypothetical set of chromatographic conditions is presented in the table below:
| Parameter | Condition |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument would be set to Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]+ of Quinazolin-2-ylmethanamine. The selection of product ions would be determined by collision-induced dissociation (CID) of the precursor ion.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined experimentally (e.g., Precursor ion -> Product ion 1, Precursor ion -> Product ion 2) |
Method Validation: The developed method would need to be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography (GC) is a powerful separation technique, but it is generally not suitable for polar and non-volatile compounds like this compound. vt.edu Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.comnih.gov
Derivatization: The primary amine group in Quinazolin-2-ylmethanamine makes it a good candidate for derivatization. Acylation or silylation are common derivatization reactions for amines. researchgate.netgcms.cz For example, the compound could be reacted with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative, or with an acylating agent like heptafluorobutyric anhydride (B1165640) (HFBA) to form a fluoroacyl derivative. nih.govsigmaaldrich.com The derivatization reaction would need to be optimized for temperature, time, and reagent concentration to ensure complete conversion. nih.gov
GC-MS Conditions: The derivatized analyte would then be analyzed by GC-MS. A non-polar capillary column would be suitable for the separation of the resulting derivative.
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-500 |
Data Analysis: Quantification would be based on the peak area of a characteristic ion of the derivatized Quinazolin-2-ylmethanamine. The identity of the peak would be confirmed by its mass spectrum.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographytoday.com SFC can be a powerful tool for the analysis of polar compounds, including amines, and offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. researchgate.netchromatographyonline.com
SFC-MS/MS Method: For a polar compound like this compound, a polar co-solvent such as methanol would be added to the supercritical CO2 mobile phase to increase its elution strength. rsc.org The addition of a small amount of an amine additive, like triethylamine, can help to improve peak shape for basic analytes. researchgate.net
| Parameter | Condition |
| Column | Polar stationary phase (e.g., 2-Ethylpyridine) |
| Mobile Phase | Supercritical CO2 with a gradient of Methanol (containing 0.1% triethylamine) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
SFC coupled with MS/MS would provide a highly sensitive and selective method for the quantification of this compound in biological research samples. mdpi.com
Spectroscopic Methods for Real-time Monitoring and In Situ Analysis in Research Settings
Spectroscopic techniques can provide valuable insights into the behavior of this compound in research settings, such as studying its interactions with biological macromolecules in real-time.
Fluorescence Spectroscopy for Ligand Binding Studies
Fluorescence spectroscopy is a sensitive technique that can be used to study the binding of a ligand to a protein. researchgate.net If this compound is fluorescent, its fluorescence properties (e.g., intensity, emission wavelength) may change upon binding to a target protein. Alternatively, if the target protein has intrinsic fluorescence (e.g., from tryptophan residues), the binding of the ligand can cause quenching or enhancement of this fluorescence. researchgate.net
Experimental Approach: A typical experiment would involve titrating a solution of the target protein with increasing concentrations of this compound and monitoring the changes in the fluorescence signal. The data can then be used to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. researchgate.net
Data Interpretation: A change in the fluorescence intensity upon addition of the ligand suggests an interaction. The magnitude of this change can be related to the extent of binding.
| Parameter | Description |
| Excitation Wavelength | Selected based on the absorbance spectrum of the fluorophore (intrinsic or extrinsic) |
| Emission Wavelength | Wavelength of maximum fluorescence emission |
| Fluorescence Quenching | A decrease in fluorescence intensity, which can be caused by various mechanisms including ligand binding |
| Binding Constant (Kd) | A measure of the affinity of the ligand for the protein |
It is important to perform control experiments to account for any inner filter effects, where the ligand itself absorbs at the excitation or emission wavelengths. researchgate.net
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that provides a unique "molecular fingerprint" of a compound based on its chemical structure. scitechdaily.comwisdomlib.orgnih.gov This technique can be used to identify and characterize this compound and to study its interactions with other molecules.
Applications in Research Settings:
Compound Identification: The Raman spectrum of this compound will have characteristic peaks corresponding to the vibrational modes of its functional groups (e.g., quinazoline (B50416) ring, amine group). This can be used for unambiguous identification.
In Situ Analysis: Raman spectroscopy can be used for non-destructive, in situ analysis of the compound in various environments, including within cells or tissues, providing information about its localization and interaction with cellular components.
Binding Studies: Changes in the Raman spectrum of either the compound or its binding partner upon interaction can provide information about the nature of the binding and the specific functional groups involved.
Expected Raman Bands: The Raman spectrum of this compound would be expected to show characteristic bands for the quinazoline ring vibrations, as well as vibrations associated with the methanamine side chain.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Quinazoline ring stretching | 1600 - 1400 |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-N stretching | 1350 - 1150 |
| N-H stretching (amine) | 3500 - 3300 |
| CH₂ scissoring | ~1450 |
Computational methods, such as density functional theory (DFT), can be used to calculate the theoretical Raman spectrum of the molecule, which can aid in the interpretation of the experimental data. nih.gov
Electrochemical Methods for Sensitive Detection
Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection of pharmaceutical compounds, providing advantages such as high sensitivity, rapid analysis, and cost-effectiveness. The core of these methods lies in the measurement of electrical signals generated by the oxidation or reduction of an analyte at an electrode surface. For a molecule like this compound, which contains electrochemically active moieties—the quinazoline ring and the primary amine group—voltammetric techniques are particularly well-suited.
The quinazoline nucleus, a heterocyclic aromatic compound, can undergo electrochemical oxidation. Studies on the electrochemical synthesis of quinazolines have provided insights into their oxidative behavior, which can be harnessed for analytical purposes. acs.orgnih.govacs.org Furthermore, the primary amine group in the methanamine side chain is also susceptible to oxidation, offering another electrochemical signature for detection.
Various voltammetric techniques could be theoretically applied for the quantification of this compound, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). These methods vary in their sensitivity and resolution, with DPV and SWV generally offering lower detection limits compared to CV. The choice of the working electrode material is also critical. Modified electrodes, incorporating nanomaterials such as carbon nanotubes or metallic nanoparticles, can significantly enhance the electrochemical signal and improve the sensitivity and selectivity of the analysis.
To illustrate the potential of these methods, a hypothetical data table summarizing the expected performance of different voltammetric techniques for the quantification of this compound is presented below. This data is illustrative and based on typical performance characteristics of these methods for similar amine-containing heterocyclic compounds.
| Electrochemical Method | Working Electrode | Linear Range (μM) | Limit of Detection (LOD) (μM) | Potential Advantages |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | 10 - 500 | 5.0 | Provides mechanistic information |
| Differential Pulse Voltammetry (DPV) | GCE | 1 - 100 | 0.5 | Higher sensitivity than CV |
| Square Wave Voltammetry (SWV) | Carbon Nanotube Modified GCE | 0.1 - 50 | 0.08 | High sensitivity and fast scan rate |
Development of Biosensors for Research Applications of this compound
Biosensors represent a sophisticated approach for the detection of specific analytes by combining a biological recognition element with a physicochemical transducer. For a compound like this compound, the development of biosensors could enable highly selective and sensitive detection in complex biological matrices.
One promising avenue for biosensor development involves leveraging the interaction of quinazoline derivatives with biological macromolecules. Research has shown that certain quinazoline compounds can interact with DNA, leading to either damage or protection of the DNA structure. researchgate.net This interaction can be monitored using a DNA-based electrochemical biosensor. In such a system, double-stranded DNA (dsDNA) is immobilized on an electrode surface. The binding of this compound to the dsDNA can be detected by monitoring changes in the electrochemical signals of DNA bases (e.g., guanine) or of a redox indicator that intercalates into the DNA. While this approach is primarily used to study the compound's biological activity, it could potentially be adapted for quantitative purposes by correlating the change in the electrochemical signal to the concentration of the compound.
Another potential biosensor design could involve the use of enzymes that specifically interact with or metabolize this compound. If such an enzyme is identified, it could be immobilized on an electrode. The enzymatic reaction would produce or consume an electroactive species, and the resulting change in current or potential could be measured and correlated to the concentration of the analyte.
The development of aptamer-based biosensors, or aptasensors, is another exciting possibility. Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. Through a process of in vitro selection (SELEX), it would be theoretically possible to develop an aptamer that specifically recognizes this compound. This aptamer could then be integrated into an electrochemical biosensor platform for highly selective detection.
The table below provides a conceptual overview of potential biosensor designs for the detection of this compound, highlighting the key components and principles of operation. As with the previous section, this information is based on established biosensor principles and would require experimental validation for this specific compound.
| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Application |
|---|---|---|---|
| DNA-Based Biosensor | Immobilized dsDNA | Electrochemical (Voltammetry, Impedance) | Studying drug-DNA interactions |
| Enzymatic Biosensor | Specific Enzyme | Amperometric or Potentiometric | Quantification in biological fluids |
| Aptasensor | Specific Aptamer | Electrochemical (e.g., FET, Impedance) | Highly selective detection in complex media |
Potential Research Applications and Future Directions in Drug Discovery with Quinazolin 2 Ylmethanamine Hcl Scaffolds
Hit-to-Lead Optimization Strategies for Quinazolin-2-ylmethanamine (B12108213) HCl Analogues
The transition from a "hit" compound, identified through screening, to a "lead" candidate involves a meticulous optimization process to enhance potency, selectivity, and pharmacokinetic properties. biosolveit.de For analogues of Quinazolin-2-ylmethanamine HCl, several hit-to-lead strategies can be employed, guided by structure-activity relationship (SAR) studies. researchgate.net
Key optimization strategies focus on systematic modifications of the quinazoline (B50416) core. Research on related 2-aminoquinazolines has shown that introducing various functional groups at different positions on the scaffold can significantly enhance antiparasitic potency. nih.govias.ac.in Specifically, the C7 position of the quinazoline ring has been identified as a crucial site for modification to improve the absorption, distribution, metabolism, and excretion (ADME) profile. nih.govias.ac.in Similarly, studies on other quinazoline derivatives have demonstrated that substitutions at the C-6 and C-7 positions with electron-donating groups can increase a compound's activity. nih.gov
Another fruitful avenue for optimization involves modifying the methanamine side chain. The primary amine offers a versatile handle for creating a library of analogues with diverse substituents. This approach allows for the exploration of the chemical space around the core scaffold to improve target engagement and physicochemical properties. biosolveit.de SAR studies of related quinazolinone-2-carboxamides involved introducing various amines to establish foundational structure-activity relationships, leading to a 95-fold improvement in potency from the original hit compound. griffith.edu.au
| Strategy | Rationale | Example from Related Scaffolds | Potential Outcome |
|---|---|---|---|
| Substitution at C-6 and C-7 positions | Modulate electronic properties and interaction with target proteins. | Introduction of electron-donating groups increased antiproliferative activity. nih.gov | Enhanced potency and selectivity. |
| Modification at C-7 position | Improve pharmacokinetic profile. | Identified as a key site for guiding the design of molecules with better ADME profiles in 2-aminoquinazolines. nih.govias.ac.in | Improved bioavailability and metabolic stability. |
| Derivatization of the methanamine moiety | Explore new interactions within the target's binding pocket. | Introduction of various amines to quinazolinone-2-carboxamides led to significant potency improvements. griffith.edu.au | Increased target affinity and novel intellectual property. |
| Scaffold Hopping | Replace the quinazoline core with other heterocycles while maintaining key pharmacophoric features. | Used in the design of 2-aminoquinazoline (B112073) heterocycles as antiparasitic agents. nih.gov | Discovery of novel chemotypes with improved properties. |
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The quinazoline framework is associated with a wide spectrum of biological activities, suggesting that its derivatives can modulate multiple molecular targets. nih.govnih.gov Understanding the precise mechanism of action of this compound derivatives is crucial for identifying new therapeutic opportunities. mdpi.com For instance, many quinazoline-based compounds function as protein kinase inhibitors, a class of drugs with broad applications in oncology and inflammatory diseases. nih.govtaylorandfrancis.com
If a this compound analogue is found to inhibit specific kinases like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), its potential as an anticancer agent could be explored. nih.govnih.gov Several quinazoline derivatives have already been developed as targeted cancer therapies by inhibiting key molecular targets such as dihydrofolate reductase (DHFR), poly-(ADP-ribose)-polymerase (PARP), and tubulin polymerization. nih.govnih.gov
Beyond cancer, the scaffold's potential extends to neurodegenerative disorders, metabolic diseases, and infectious diseases. ymerdigital.comwisdomlib.orgnih.gov For example, quinazoline derivatives have been investigated as inhibitors of cholinesterases and β-amyloid aggregation for the treatment of Alzheimer's disease. nih.gov Others have shown potential as anticonvulsants, antidiabetics, and antimalarials. ymerdigital.comwisdomlib.org Elucidating the molecular targets of this compound derivatives will be key to unlocking their full therapeutic potential across various disease areas. ymerdigital.commdpi.comwisdomlib.org
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
|---|---|---|
| Oncology | EGFR, VEGFR, PARP, Tubulin, PI3K, HDAC nih.govnih.govnih.govnih.gov | Quinazolines are a well-established scaffold for kinase inhibitors and other anticancer agents. nih.gov |
| Neurodegenerative Disorders (e.g., Alzheimer's) | Cholinesterases, β-amyloid aggregation nih.gov | The scaffold enables the design of multifunctional agents targeting AD pathology. nih.gov |
| Infectious Diseases | Leishmania donovani targets, DprE1 (Tuberculosis) mdpi.comnih.gov | Quinazoline derivatives have shown potent antimicrobial, antimalarial, and antiparasitic activity. ymerdigital.commdpi.com |
| Inflammatory Diseases | COX-2, other inflammatory mediators wisdomlib.orgresearchgate.net | Certain derivatives exhibit anti-inflammatory properties. ymerdigital.comwisdomlib.org |
| Metabolic Diseases (e.g., Diabetes) | Alpha-glucosidase wisdomlib.org | Quinazolinone derivatives have been explored for their ability to inhibit enzymes critical to glucose metabolism. wisdomlib.org |
Rational Design of Highly Selective and Potent this compound Derivatives
Rational drug design utilizes computational and structural biology tools to create molecules with high affinity and selectivity for a specific biological target. biosolveit.denih.gov This approach is particularly valuable for optimizing this compound derivatives to minimize off-target effects and enhance therapeutic efficacy.
Molecular docking simulations can be used to visualize and predict how different analogues bind to the active site of a target protein, such as a kinase. researchgate.net This allows medicinal chemists to design modifications that improve binding interactions. For instance, a new class of quinazolinone N-acetohydrazides was designed as type II multi-kinase inhibitors by tailoring the quinazolinone moiety to occupy a specific "front pocket" of the kinase binding site, while other parts of the molecule were designed to interact with a hydrophobic "back pocket". nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By developing a robust QSAR model for a series of this compound analogues, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This methodology has been successfully applied to design novel quinazoline derivatives as potent EGFR inhibitors for lung cancer. nih.gov
| Strategy | Description | Tools and Techniques | Objective |
|---|---|---|---|
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design complementary ligands. | X-ray crystallography, NMR spectroscopy, Molecular docking. researchgate.net | Design of derivatives with high binding affinity and selectivity. |
| Ligand-Based Drug Design (LBDD) | Uses knowledge of known active molecules to design new ones, in the absence of a target structure. | Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR). nih.gov | Prediction of activity for novel analogues and identification of key chemical features. |
| Fragment-Based Drug Design (FBDD) | Starts with small chemical fragments that bind weakly to the target and then grows or links them to create a more potent lead. | NMR screening, X-ray crystallography. | Efficient exploration of chemical space to find novel binding modes. |
| Dual/Multi-Target Inhibitor Design | Intentionally designing a single molecule to inhibit multiple targets. | Systematic SAR studies, computational modeling. nih.gov | Treatment of complex diseases like cancer by simultaneously modulating multiple pathways. nih.gov |
Combination Research Strategies in Preclinical Models (e.g., Synergy Studies)
Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, where it can lead to enhanced efficacy, delayed resistance, and reduced toxicity. nih.gov Preclinical studies investigating this compound derivatives in combination with other agents could reveal synergistic interactions.
The rationale for combination therapy is to target a disease through multiple, often complementary, mechanisms of action. For example, a this compound derivative acting as a kinase inhibitor could be combined with a standard cytotoxic chemotherapy agent. The targeted agent could halt cell proliferation, making cancer cells more susceptible to the DNA-damaging effects of the chemotherapy.
Another promising area is the combination with immunotherapy. Recent research on a novel quinazoline-based ENPP1 inhibitor demonstrated that it not only inhibited tumor growth on its own but also synergistically enhanced the antitumor efficacy of an anti-PD-L1 antibody in a mouse model. nih.gov This suggests that quinazoline scaffolds can modulate the tumor microenvironment to make it more responsive to immune checkpoint inhibitors. Preclinical synergy studies in cell culture (e.g., using the Chou-Talalay method to calculate a combination index) and in animal models are essential to identify the most promising combinations for clinical development.
Development of Prodrug Strategies for this compound Derivatives (Theoretical and Preclinical)
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often used to overcome poor pharmacokinetic properties such as low solubility, limited permeability, or rapid metabolism. The this compound structure, particularly its primary amine, is amenable to prodrug design.
Theoretical approaches could involve attaching a promoiety to the amine group via a cleavable linker. For example, an acyloxyalkoxy promoiety could be attached to form a carbamate (B1207046) linker, which is designed to be cleaved by esterase enzymes in the blood or target tissues, releasing the active amine. Another strategy could involve phosphate (B84403) groups to enhance water solubility, as has been explored in the design of quinazolinone prodrugs. acs.org These phosphate-containing prodrugs can be activated by enzymes like alkaline phosphatase, which are sometimes overexpressed in tumor environments.
Targeted Delivery Systems for this compound (Conceptual and Early Stage Research)
Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic toxicity. For this compound derivatives, particularly in the context of cancer therapy, several conceptual and early-stage delivery strategies are being explored.
One approach involves encapsulating the drug within nanocarriers, such as liposomes or polymeric micelles. These nanoparticles can be designed to accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect. Furthermore, their surface can be decorated with targeting ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on cancer cells, leading to active targeting.
A notable example in early-stage research is the development of a reduction-sensitive polymeric carrier for a quinazoline derivative. rsc.org This system was designed with disulfide cross-linked micelles that are stable in the bloodstream but disassemble in the tumor microenvironment, which has a high concentration of glutathione (B108866) (GSH). rsc.org This GSH-responsive release not only delivered the drug specifically to tumor cells but also depleted GSH, which enhanced the drug's therapeutic effect of inducing reactive oxygen species (ROS). rsc.org Such "smart" delivery systems that respond to the unique pathophysiology of the target tissue represent a promising future direction.
Application of Artificial Intelligence and Machine Learning in Optimizing this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating timelines and improving the predictability of outcomes. These technologies can be applied at multiple stages of the research and development of this compound derivatives.
Hit Identification and Lead Optimization: ML algorithms, particularly deep learning, can build highly accurate QSAR models. nih.gov These models can screen vast virtual libraries of potential this compound analogues to predict their activity, toxicity, and ADME properties, a process known as in silico screening. ijddr.injyoungpharm.orgresearchgate.net This prioritizes the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By providing the model with desired properties (e.g., high potency against a specific target, good solubility), it can generate novel quinazoline-based structures that medicinal chemists may not have conceived of, expanding the accessible chemical space.
Mechanism of Action Deconvolution: AI can analyze large datasets from high-throughput screening, genomics, and proteomics experiments. By identifying patterns in these complex datasets, AI can help researchers formulate hypotheses about a compound's mechanism of action and identify potential new therapeutic targets for the quinazoline scaffold.
Clinical Trial Optimization: AI can help in designing more efficient clinical trials by identifying patient populations most likely to respond to a this compound derivative, based on biomarker data.
The integration of these computational approaches can significantly streamline the path from initial concept to a clinically viable drug candidate. nih.gov
Conclusion and Outlook for Quinazolin 2 Ylmethanamine Hcl Research
Synthesis of Key Research Findings on Quinazolin-2-ylmethanamine (B12108213) HCl
Direct research on Quinazolin-2-ylmethanamine HCl is limited in publicly available scientific literature. However, key insights can be drawn from the extensive studies on the quinazoline (B50416) core, which is recognized as a "privileged structure" in drug discovery. nih.govnih.gov The quinazoline framework is a constituent of numerous natural products and synthetic compounds with a wide array of pharmacological effects. mdpi.comnih.gov
Derivatives of quinazoline have demonstrated significant potential across various therapeutic areas, including:
Anticancer: Many quinazoline derivatives act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), and are used in cancer therapy. nih.govslideshare.net
Antimicrobial: The scaffold is associated with potent antibacterial and antifungal activities. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazoline ring are critical for antimicrobial efficacy. nih.govnih.gov
Anti-inflammatory and Anticonvulsant: Certain derivatives exhibit anti-inflammatory and anticonvulsant properties, highlighting the scaffold's versatility in targeting the central nervous system and inflammatory pathways. nih.govsemanticscholar.orgymerdigital.com
Structure-activity relationship (SAR) studies consistently reveal that the nature and position of substituents on the quinazoline ring dramatically influence biological activity. nih.govresearchgate.net Specifically, modifications at the 2-position, where the methanamine group is located in the title compound, have been shown to be crucial for modulating antibacterial and other pharmacological effects. nih.govnih.gov The presence of an aminoalkyl group at this position suggests potential interactions with various biological targets, a hypothesis that warrants empirical investigation.
Remaining Challenges and Open Questions in this compound Academic Research
The primary challenge in the academic study of this compound is the pronounced lack of specific research data. This gap leads to several fundamental open questions that need to be addressed to understand its potential role in medicinal chemistry:
Biological Targets: The specific molecular targets of this compound are unknown. Identifying its binding partners is the first step toward elucidating its mechanism of action.
Pharmacological Profile: A comprehensive screening of the compound is necessary to establish its full pharmacological profile. Does it exhibit anticancer, antimicrobial, anti-inflammatory, or other activities characteristic of the quinazoline class?
Synthetic Optimization: While general methods for synthesizing the quinazoline core are well-established, an optimized, scalable, and efficient synthesis specific to this compound needs to be developed. openmedicinalchemistryjournal.comnih.gov
Structure-Activity Relationship (SAR): How does the 2-methanamine moiety specifically contribute to the activity? Systematic modifications of this group and other positions on the quinazoline ring are required to build a specific SAR profile.
Future Research Trajectories and Interdisciplinary Collaborations
Future research on this compound should be systematic and multidisciplinary. A proposed trajectory would involve:
Chemical Synthesis and Characterization: Development of a robust synthetic route to produce high-purity this compound for biological testing. Full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential.
Broad-Spectrum Biological Screening: Initial high-throughput screening against a diverse panel of targets, including cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, polymerases), would help identify primary areas of activity. nih.govnih.gov
Mechanism of Action Studies: Once a significant biological activity is confirmed, subsequent studies should focus on identifying the specific molecular mechanism. This could involve techniques like affinity chromatography, genetic sequencing, and cellular imaging.
Computational Studies: In parallel, molecular docking and dynamics simulations can be employed to predict potential binding sites and interactions with biological targets, guiding the design of more potent analogs.
Success in these areas will depend on collaborations between synthetic organic chemists, pharmacologists, biochemists, and computational chemists. Such interdisciplinary efforts are crucial for translating a novel chemical entity into a potential therapeutic lead.
Significance of this compound in Advancing Chemical Biology and Medicinal Chemistry Disciplines
While the significance of this compound is currently potential rather than proven, its investigation holds considerable promise for advancing the fields of chemical biology and medicinal chemistry. As a distinct member of the highly bioactive quinazoline family, it represents an opportunity to explore new chemical space and uncover novel biological functions. ymerdigital.com
The study of this compound could lead to:
New Chemical Probes: If it displays high potency and selectivity for a specific biological target, it could be developed into a valuable chemical probe for studying complex cellular pathways.
Novel Therapeutic Leads: The quinazoline scaffold is a cornerstone of many approved drugs. nih.govsemanticscholar.org The exploration of new derivatives like this compound may lead to the discovery of next-generation therapeutic agents with improved efficacy or novel mechanisms of action.
Expanded SAR Knowledge: Detailed investigation of this compound will contribute valuable data to the broader understanding of quinazoline SAR, informing the rational design of future drug candidates. nih.gov
Q & A
Q. Q1. What are the standard synthetic routes for Quinazolin-2-ylmethanamine HCl, and how do reaction conditions influence yield?
Answer:
- Methodology : Common synthesis involves nucleophilic substitution or reductive amination of quinazoline precursors. For example, reacting 2-chloroquinazoline with methylamine under reflux in ethanol (70°C, 12 hrs) yields the base compound, followed by HCl salt formation .
- Critical Parameters :
- Yield Optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry (amine:halide ratio 1.2:1) to minimize unreacted starting material .
Q. Q2. How can researchers validate the purity of this compound?
Answer:
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 40:60) with UV detection at 254 nm. Purity >98% is acceptable for pharmacological studies .
- NMR : Confirm structural integrity via H-NMR (DMSO-d6): δ 8.5–7.2 ppm (aromatic protons), δ 3.8 ppm (CH2NH2), δ 2.5 ppm (HCl counterion) .
- Impurity Profiling : Identify by-products (e.g., unreacted quinazoline) using LC-MS in positive ion mode (m/z 159.2 for parent ion) .
Advanced Research Questions
Q. Q3. How do conflicting solubility data for this compound in aqueous vs. organic solvents affect experimental design?
Answer:
- Data Contradiction : Reported solubility varies (e.g., 12 mg/mL in DMSO vs. <1 mg/mL in water) due to protonation state and ionic strength .
- Resolution Strategy :
- pH Adjustment : Use phosphate buffer (pH 6.5) to balance solubility and stability.
- Co-solvents : Ethanol (10–20% v/v) enhances aqueous solubility without denaturing proteins in biological assays .
- Validation : Conduct dynamic light scattering (DLS) to confirm no aggregation in hybrid solvents .
Q. Q4. What methodologies address the compound’s instability under oxidative conditions in long-term pharmacological studies?
Answer:
Q. Q5. How can researchers reconcile discrepancies in reported CYP450 inhibition profiles?
Answer:
Q. Q6. What in vitro models best predict the blood-brain barrier (BBB) penetration of this compound?
Answer:
- Models :
- Validation : Correlate with in vivo microdialysis in rodent models (brain/plasma ratio ≥0.3) .
Safety and Compliance
Q. Q7. What safety protocols are critical when handling this compound in aqueous solutions?
Answer:
- Hazards : Skin irritation (H315) and eye damage (H319) per GHS classification .
- Protocols :
- PPE : Nitrile gloves, goggles, and lab coats.
- Spill Management : Neutralize with 5% sodium bicarbonate before disposal .
- Emergency Measures : For eye exposure, irrigate with 0.9% saline for 15 mins and consult ophthalmology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
